molecular formula C27H35N3O6 B15600426 FV 100-d7

FV 100-d7

カタログ番号: B15600426
分子量: 504.6 g/mol
InChIキー: FJRRWJMFUNGZBJ-FPUXZOAKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FV 100-d7 is a useful research compound. Its molecular formula is C27H35N3O6 and its molecular weight is 504.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C27H35N3O6

分子量

504.6 g/mol

IUPAC名

[(2S,5R)-5-[6-[4-(3,3,4,4,5,5,5-heptadeuteriopentyl)phenyl]-2-oxofuro[2,3-d]pyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C27H35N3O6/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3/t20?,22-,23+,24-/m0/s1/i1D3,4D2,5D2

InChIキー

FJRRWJMFUNGZBJ-FPUXZOAKSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to FV 100-d7: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FV 100-d7 is the deuterated analogue of FV-100, a potent and selective orally bioavailable prodrug of the bicyclic nucleoside analogue CF-1743. Developed for the treatment of herpes zoster (shingles), caused by the reactivation of the Varicella-Zoster Virus (VZV), FV-100 and its deuterated form represent a significant advancement in antiviral therapy. This technical guide provides a comprehensive overview of the chemical structure, properties, and associated experimental methodologies of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a synthetically modified version of FV-100 where seven hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution is intended to alter the pharmacokinetic profile of the drug, potentially enhancing its metabolic stability.

Chemical Name: L-Valine 5'-Ester with 3-(2-Deoxy-ß-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one-d7[1]

Inferred Chemical Structure of this compound:

While a definitive 2D structure of this compound is not widely published, its structure can be inferred from its non-deuterated counterpart, FV-100. The "d7" designation suggests that the seven deuterium atoms are likely located on the pentyl group attached to the phenyl ring, a common site for deuteration to slow down cytochrome P450-mediated metabolism.

Inferred Chemical Structure of this compound

Inferred 2D chemical structure of this compound.

Physicochemical Properties
PropertyValue (FV-100)Value (this compound)Reference
Molecular Formula C27H35N3O6C27H28D7N3O6[1][2][3]
Molecular Weight 497.59 g/mol 504.63 g/mol [1][3]
Appearance White to off-white solidNot available
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not availableNot available
LogP Not availableNot available

Mechanism of Action and Metabolic Pathway

FV-100 is a prodrug that is rapidly and extensively converted in the body to its active metabolite, CF-1743. The antiviral activity of CF-1743 is dependent on its phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK).

Metabolic Activation Pathway

The metabolic activation of FV-100 to its active triphosphate form is a critical step for its antiviral efficacy. This multi-step process is initiated by viral enzymes, ensuring selective activity in VZV-infected cells.

Metabolic Activation of FV-100 FV100 FV-100 (Prodrug) CF1743 CF-1743 FV100->CF1743 Esterases CF1743_MP CF-1743 Monophosphate CF1743->CF1743_MP VZV Thymidine Kinase (TK) CF1743_DP CF-1743 Diphosphate CF1743_MP->CF1743_DP Cellular Kinases CF1743_TP CF-1743 Triphosphate (Active Form) CF1743_DP->CF1743_TP Cellular Kinases Inhibition Inhibition of VZV DNA Polymerase CF1743_TP->Inhibition

Metabolic activation pathway of FV-100.
Signaling Pathway of VZV DNA Polymerase Inhibition

The active triphosphate metabolite of CF-1743 acts as a competitive inhibitor of the VZV DNA polymerase.[4] Its incorporation into the growing viral DNA chain leads to chain termination, thereby halting viral replication. The downstream cellular effects of this inhibition are complex and involve the host's innate immune response to the viral infection. VZV infection is known to manipulate various cellular pathways, including the NF-κB and apoptosis pathways, to facilitate its replication.[5] Inhibition of viral DNA synthesis by FV-100's active metabolite would be expected to reduce the production of viral components that modulate these pathways, thus allowing for a more effective host immune response.

Signaling Pathway of VZV DNA Polymerase Inhibition cluster_virus VZV Replication Cycle cluster_drug Drug Action cluster_host Host Cell Response VZV_DNA Viral DNA Replication VZV_Proteins Viral Protein Synthesis VZV_DNA->VZV_Proteins Innate_Immunity Innate Immune Response (e.g., NF-κB) VZV_DNA->Innate_Immunity Triggers Virion_Assembly New Virion Assembly VZV_Proteins->Virion_Assembly Apoptosis Apoptosis VZV_Proteins->Apoptosis Modulates VZV_Proteins->Innate_Immunity Modulates Cell_Cycle Cell Cycle Regulation VZV_Proteins->Cell_Cycle Modulates CF1743_TP CF-1743-TP CF1743_TP->VZV_DNA Inhibits

Downstream effects of VZV DNA polymerase inhibition.

Experimental Protocols

Synthesis of Deuterated Nucleoside Analogues

The synthesis of deuterated nucleoside analogues like this compound typically involves multi-step chemical synthesis. While a specific protocol for this compound is not publicly available, a general approach can be outlined based on the synthesis of similar compounds. The synthesis would likely start with a deuterated precursor for the pentylphenyl moiety, which is then coupled to the furo[2,3-d]pyrimidine (B11772683) core, followed by the attachment of the deoxyribose sugar and finally the L-valine ester.

General Workflow for Synthesis:

Synthesis Workflow Start Deuterated Pentylbenzene Step1 Functionalization Start->Step1 Step2 Coupling to Furo[2,3-d]pyrimidine Step1->Step2 Step3 Glycosylation with Deoxyribose Derivative Step2->Step3 Step4 Esterification with L-valine Step3->Step4 End This compound Step4->End

General synthetic workflow for this compound.
Varicella-Zoster Virus (VZV) Plaque Reduction Assay

The antiviral activity of the active metabolite of this compound, CF-1743, against VZV can be quantified using a plaque reduction assay. This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell culture.

Detailed Methodology:

  • Cell Culture: Human embryonic lung (HEL) fibroblasts or a similar susceptible cell line are cultured in 6-well plates to form a confluent monolayer.

  • Virus Inoculation: The cell monolayers are infected with a known titer of cell-free VZV.

  • Compound Treatment: Immediately after infection, the medium is replaced with fresh medium containing serial dilutions of the test compound (CF-1743). A no-drug control is also included.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for 3-5 days to allow for plaque formation.

  • Plaque Visualization (Immunoperoxidase Staining):

    • The cell monolayers are fixed with a cold acetone-methanol solution.

    • The fixed cells are incubated with a primary antibody specific for a VZV antigen (e.g., gE).

    • After washing, the cells are incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • A substrate for HRP (e.g., diaminobenzidine) is added, which produces a colored precipitate in the presence of the enzyme, making the viral plaques visible.

  • Plaque Counting and Analysis: The number of plaques in each well is counted, and the 50% effective concentration (EC50) is calculated, which is the concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control.

Conclusion

This compound holds promise as a therapeutic agent for the treatment of herpes zoster. Its design as a deuterated prodrug aims to optimize the pharmacokinetic properties of the potent antiviral nucleoside analogue, CF-1743. Understanding its chemical structure, mechanism of action, and the experimental methodologies for its evaluation is crucial for its continued development and for the design of future antiviral therapies. This technical guide provides a foundational overview to aid researchers and drug development professionals in their efforts to combat VZV infections.

References

synthesis and purification of FV 100-d7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of FV-100-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

FV-100 is an orally available prodrug of the nucleoside analogue CF-1743.[1][2][3] It has demonstrated potent antiviral activity against the varicella-zoster virus (VZV), the causative agent of herpes zoster (shingles).[2][4] The active form, CF-1743, is a bicyclic nucleoside analogue that is phosphorylated by the viral thymidine (B127349) kinase, and subsequently inhibits viral DNA synthesis.[2] Deuteration of pharmaceuticals, such as in FV-100-d7, is a strategy employed to improve their pharmacokinetic and metabolic profiles, potentially leading to enhanced efficacy and safety.[5][6][7][8] This guide provides a detailed overview of the proposed synthesis and purification of FV-100-d7.

Synthesis of FV-100-d7

The synthesis of FV-100-d7 is a multi-step process that can be logically divided into three key stages:

  • Synthesis of the core bicyclic nucleoside analogue, CF-1743.

  • Synthesis of the deuterated amino acid, L-valine-d8.

  • Coupling of CF-1743 with L-valine-d8 to yield the final product, FV-100-d7.

Experimental Protocol: Synthesis of CF-1743

The synthesis of the CF-1743 core is a complex process involving the construction of the bicyclic furo[2,3-d]pyrimidine (B11772683) base and its subsequent glycosylation with a protected deoxyribose sugar. While the precise, proprietary synthesis protocol is not publicly available, a plausible route based on known methodologies for nucleoside analogue synthesis is presented below.[4][9]

Step 1: Synthesis of the Furo[2,3-d]pyrimidine Core A common route to this heterocyclic system involves the condensation of a substituted pyrimidine (B1678525) with a suitable three-carbon synthon.

  • Reaction: A 6-aminouracil (B15529) derivative is reacted with a protected α-haloketone in the presence of a base to form the fused furan (B31954) ring.

  • Reagents: 6-amino-2,4-dihydroxypyrimidine, a protected 3-bromo-2-oxopropanal, sodium hydride.

  • Solvent: Anhydrous dimethylformamide (DMF).

  • Procedure: The 6-aminouracil derivative is dissolved in DMF and treated with sodium hydride at 0°C. The protected α-haloketone is then added dropwise, and the reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The reaction is quenched with water and the product is extracted with an organic solvent.

Step 2: Glycosylation with a Protected Deoxyribose The furo[2,3-d]pyrimidine core is then coupled with a protected deoxyribose derivative.

  • Reaction: The heterocyclic base is silylated and then reacted with a 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose (Hoffman's sugar) in the presence of a Lewis acid catalyst.

  • Reagents: Furo[2,3-d]pyrimidine core, hexamethyldisilazane (B44280) (HMDS), 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

  • Solvent: Anhydrous acetonitrile (B52724).

  • Procedure: The furo[2,3-d]pyrimidine core is refluxed with HMDS to form the silylated derivative. After removal of excess HMDS, the silylated base is dissolved in acetonitrile and cooled to 0°C. Hoffman's sugar and TMSOTf are added, and the reaction is stirred until completion. The reaction is quenched with saturated sodium bicarbonate solution and the product is extracted.

Step 3: Deprotection The protecting groups on the sugar moiety are removed to yield CF-1743.

  • Reaction: The toluoyl protecting groups are removed by base-catalyzed methanolysis.

  • Reagents: Protected CF-1743, sodium methoxide (B1231860) in methanol (B129727).

  • Solvent: Methanol.

  • Procedure: The protected nucleoside is dissolved in methanol and a catalytic amount of sodium methoxide is added. The reaction is stirred at room temperature until the deprotection is complete. The reaction is neutralized with an acidic resin, filtered, and the solvent is removed under reduced pressure to yield crude CF-1743.

Experimental Protocol: Synthesis of L-valine-d8

Deuterated L-valine (L-valine-d8) can be synthesized via a pyridoxal-catalyzed hydrogen-deuterium exchange reaction in heavy water.[10][11]

  • Reaction: L-valine is heated in the presence of pyridoxal (B1214274) hydrochloride in deuterated water (D₂O) with the pH adjusted using a deuterated base.

  • Reagents: L-valine, pyridoxal hydrochloride, deuterium (B1214612) oxide (D₂O), sodium deuteroxide (NaOD) in D₂O.

  • Procedure: L-valine and a catalytic amount of pyridoxal hydrochloride are dissolved in D₂O. The pH is adjusted to approximately 10 with NaOD in D₂O. The mixture is heated under reflux for several days. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals. Upon completion, the solution is cooled and acidified with deuterated hydrochloric acid (DCl) in D₂O. The deuterated L-valine is then isolated by crystallization.

Experimental Protocol: Coupling of CF-1743 and L-valine-d8 (Formation of FV-100-d7)

The final step is the esterification of the 5'-hydroxyl group of CF-1743 with the carboxyl group of L-valine-d8.

  • Reaction: A protected L-valine-d8 is activated and then reacted with CF-1743. This is followed by deprotection.

  • Reagents: CF-1743, N-(tert-Butoxycarbonyl)-L-valine-d8, dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP), trifluoroacetic acid (TFA).

  • Solvent: Dichloromethane (B109758) (DCM) for coupling, and for deprotection.

  • Procedure:

    • Protection of L-valine-d8: L-valine-d8 is first protected with a tert-butoxycarbonyl (Boc) group.

    • Coupling: To a solution of CF-1743 and N-Boc-L-valine-d8 in DCM, DCC and a catalytic amount of DMAP are added at 0°C. The reaction is stirred at room temperature until completion. The dicyclohexylurea byproduct is removed by filtration.

    • Deprotection: The Boc protecting group is removed by treating the coupled product with TFA in DCM. The solvent and excess TFA are removed under reduced pressure to yield the crude FV-100-d7.

Purification of FV-100-d7

The purification of the final product is crucial to ensure high purity for research and potential clinical applications. A multi-step purification protocol involving chromatography and recrystallization is recommended.[5][8]

Experimental Protocol: Purification

Step 1: Flash Chromatography The crude FV-100-d7 is first subjected to flash column chromatography to remove major impurities.

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

  • Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the silica gel column. The column is eluted with the solvent gradient, and fractions are collected. The fractions are analyzed by TLC, and those containing the pure product are combined.

Step 2: High-Performance Liquid Chromatography (HPLC) For higher purity, preparative reversed-phase HPLC is employed.[5]

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% TFA).

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Procedure: The partially purified product from the flash chromatography step is dissolved in the mobile phase and injected onto the HPLC column. The elution is monitored, and the peak corresponding to FV-100-d7 is collected. The presence of deuterium may cause a slight shift in retention time compared to the non-deuterated standard.[12][13]

Step 3: Recrystallization The final purification step is recrystallization to obtain a crystalline solid of high purity.[14]

  • Solvent System: A suitable solvent or mixture of solvents in which FV-100-d7 has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water or isopropanol).

  • Procedure: The purified product from HPLC is dissolved in a minimal amount of the hot solvent. The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification of FV-100-d7, as well as a comparison of common purification techniques for nucleoside analogues.

Table 1: Hypothetical Yields and Purity for the Synthesis of FV-100-d7

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventReaction Time (h)Yield (%)Purity (by HPLC, %)
1CF-1743Furo[2,3-d]pyrimidine core1:1.2Acetonitrile2465>95
2L-valine-d8L-valine1:0.05 (catalyst)D₂O7280>98 (Isotopic)
3FV-100-d7CF-17431:1.5DCM1270>99

Table 2: Comparison of Purification Techniques for Nucleoside Analogues[5][6][7]

TechniquePrincipleAdvantagesDisadvantages
Recrystallization Differential solubility at varying temperatures.Cost-effective, scalable, yields high-purity crystalline product.Can be time-consuming, potential for product loss in mother liquor, may not remove all impurities.
Flash Chromatography Adsorption chromatography with pressure.Fast, good for removing major impurities, relatively inexpensive.Lower resolution than HPLC, requires larger volumes of solvent.
HPLC High-resolution partition chromatography.High purity, excellent separation of closely related compounds.Expensive, requires specialized equipment, limited scalability for preparative work.
Solvent Extraction Differential solubility in immiscible solvents.Good for initial workup and removal of certain impurities.Limited selectivity, may not be effective for all impurity profiles.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_CF1743 Synthesis of CF-1743 cluster_Valine Synthesis of L-valine-d8 cluster_Coupling Final Coupling A Furo[2,3-d]pyrimidine Core Synthesis B Glycosylation A->B C Deprotection B->C F Coupling with CF-1743 C->F D H/D Exchange E Boc-Protection of L-valine-d8 D->E E->F G Boc-Deprotection H Purification G->H Crude FV-100-d7

Caption: Overall workflow for the synthesis of FV-100-d7.

Purification Workflow

Purification_Workflow Start Crude FV-100-d7 FlashChrom Flash Column Chromatography (Silica Gel) Start->FlashChrom HPLC Preparative HPLC (C18 Reversed-Phase) FlashChrom->HPLC Partially Purified Recrystal Recrystallization HPLC->Recrystal Highly Purified Final Pure FV-100-d7 Recrystal->Final

Caption: Multi-step purification workflow for FV-100-d7.

Mechanism of Action

Mechanism_of_Action FV100 FV-100-d7 (Prodrug) CF1743 CF-1743-d7 (Active Drug) FV100->CF1743 Host Esterases CF1743_MP CF-1743-d7 Monophosphate CF1743->CF1743_MP Viral Thymidine Kinase CF1743_TP CF-1743-d7 Triphosphate CF1743_MP->CF1743_TP Host Kinases DNA_Polymerase VZV DNA Polymerase CF1743_TP->DNA_Polymerase Viral_DNA Viral DNA Synthesis DNA_Polymerase->Viral_DNA Inhibition

Caption: Proposed mechanism of action of FV-100-d7.

References

FV-100: A Deep Dive into the Mechanism of Action Against Varicella-Zoster Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FV-100, an orally bioavailable prodrug of the bicyclic nucleoside analogue (BCNA) Cf1743, has demonstrated exceptional potency and selectivity against the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antiviral activity of FV-100 against VZV. It details the metabolic activation pathway, the presumed molecular target, and the experimental methodologies used to elucidate its mode of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-herpesvirus therapeutics.

Introduction

Varicella-Zoster Virus (VZV), a member of the Herpesviridae family, establishes lifelong latency in the cranial nerve and dorsal root ganglia following a primary infection (chickenpox).[2] Reactivation of the latent virus, particularly in elderly and immunocompromised individuals, leads to herpes zoster, or shingles, a debilitating condition often accompanied by post-herpetic neuralgia (PHN).[2][3] While current antiviral therapies, such as acyclovir (B1169) and its prodrug valacyclovir, are effective, there remains a need for more potent and faster-acting agents to mitigate the severity and duration of shingles and reduce the incidence of PHN.[2] FV-100 has emerged as a promising candidate, exhibiting significantly greater in vitro potency against VZV than existing treatments.[4]

Core Mechanism of Action: A Two-Step Activation and Inhibition

The antiviral activity of FV-100 against VZV is a highly specific process that relies on virally encoded enzymes for its activation, thus ensuring minimal impact on uninfected host cells. The mechanism can be broadly divided into two key stages: intracellular activation and viral DNA polymerase inhibition.

Intracellular Activation Pathway

FV-100 itself is not the active antiviral agent. As a 5'-valyl ester prodrug of Cf1743, it is designed for enhanced oral bioavailability.[1][5][4] Upon administration, FV-100 is absorbed and readily enters host cells. Inside the cell, it is believed that cellular esterases cleave the valyl ester group, releasing the active parent compound, Cf1743.[1]

The subsequent and most critical step in the activation of Cf1743 is its phosphorylation, which is exquisitely dependent on the VZV-encoded thymidine (B127349) kinase (TK).[1][2][6] The VZV TK successively phosphorylates Cf1743 to its 5'-monophosphate and then to its 5'-diphosphate form.[1] It is further hypothesized that host cell kinases, such as nucleoside diphosphate (B83284) kinase (NDPK), complete the final phosphorylation step to yield the active triphosphate metabolite, Cf1743-triphosphate.[1] This absolute requirement for the viral TK is a cornerstone of FV-100's selectivity for VZV-infected cells.[2][7]

FV100_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (VZV-Infected Cell) FV-100 FV-100 FV-100_int FV-100 FV-100->FV-100_int Cellular Uptake Cf1743 Cf1743 FV-100_int->Cf1743 Cellular Esterases Cf1743-MP Cf1743-Monophosphate Cf1743->Cf1743-MP VZV Thymidine Kinase (TK) Cf1743-DP Cf1743-Diphosphate Cf1743-MP->Cf1743-DP VZV Thymidine Kinase (TK) Cf1743-TP Cf1743-Triphosphate (Active Form) Cf1743-DP->Cf1743-TP Host Cell Kinases (NDPK) VZV_DNA_Polymerase VZV DNA Polymerase Cf1743-TP->VZV_DNA_Polymerase Inhibition Viral_DNA_Replication Viral DNA Replication VZV_DNA_Polymerase->Viral_DNA_Replication Catalyzes

Caption: Metabolic activation pathway of FV-100 in VZV-infected cells.
Inhibition of VZV DNA Polymerase

While not yet unequivocally demonstrated, the VZV DNA polymerase is the presumed molecular target for the active Cf1743-triphosphate.[1][6] The triphosphate metabolite is believed to act as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. This is a common mechanism for nucleoside analogue antivirals. For instance, the active form of a similar compound, brincidofovir (B1667797) (a prodrug of cidofovir), cidofovir (B1669016) diphosphate, inhibits viral DNA polymerase-mediated DNA synthesis.[8][9][10][11] It is likely that once incorporated into the viral DNA, Cf1743 acts as a chain terminator, preventing further elongation of the DNA strand and thereby halting viral replication.[12]

Quantitative Analysis of Antiviral Activity

The in vitro potency of FV-100 and its parent compound Cf1743 has been evaluated in various cell culture systems. The following table summarizes key quantitative data, demonstrating the superior activity of Cf1743 compared to other anti-VZV agents.

CompoundCell LineEC50 (µM)Antiviral Agent(s)Reference
Cf1743HELSubnanomolar rangeVZV[4]
Acyclovir (ACV)HEL~1-4VZV[1]
Penciclovir (PCV)HEL~1-5VZV[1]
Brivudine (B1684500) (BVDU)HEL~0.001-0.01VZV[1]
Foscarnet (PFA)HEL~10-50VZV[1]
CMX001 (Brincidofovir)Various0.0004Herpesvirus[13]
CMX001 (Brincidofovir)Various0.02Adenovirus[13]
CMX001 (Brincidofovir)Various0.045Polyomavirus[13]
CMX001 (Brincidofovir)Various0.07Orthopoxvirus[13]
CMX001 (Brincidofovir)Various17Papillomavirus[13]

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. HEL: Human Embryonic Lung fibroblasts

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the anti-VZV activity of FV-100.

Plaque Reduction Assay (PRA)

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques in the presence of the drug.

Protocol:

  • Cell Seeding: Plate a suitable host cell line, such as human embryonic lung (HEL) or ARPE-19 cells, in 6-well or 12-well plates and grow to confluence.

  • Virus Infection: Infect the confluent cell monolayers with a low multiplicity of infection (MOI) of VZV (typically 50-100 plaque-forming units [PFU] per well) for 1-2 hours at 37°C.

  • Compound Treatment: Remove the viral inoculum and overlay the infected cells with a semi-solid medium (e.g., MEM with 2% fetal bovine serum and 0.5% methylcellulose) containing serial dilutions of the test compound (e.g., FV-100 or Cf1743).

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator to allow for plaque formation.

  • Plaque Visualization: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Plaque_Reduction_Assay_Workflow A 1. Seed host cells to confluence B 2. Infect cell monolayer with VZV A->B C 3. Add overlay medium with serial dilutions of FV-100 B->C D 4. Incubate for 5-7 days C->D E 5. Fix and stain cells D->E F 6. Count plaques and calculate EC50 E->F

Caption: Experimental workflow for a VZV plaque reduction assay.
VZV DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of the activated form of the drug (Cf1743-triphosphate) on the activity of the VZV DNA polymerase.

Protocol:

  • Enzyme and Substrate Preparation: Purify recombinant VZV DNA polymerase. Prepare a reaction mixture containing a DNA template-primer, radiolabeled dNTPs (e.g., [3H]dGTP), the other three unlabeled dNTPs, and an appropriate reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (Cf1743-triphosphate) to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the DNA polymerization reaction by adding the VZV DNA polymerase. Incubate the mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Quantification of DNA Synthesis: Precipitate the newly synthesized DNA onto filter paper and wash to remove unincorporated radiolabeled dNTPs. Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the inhibitor that reduces the DNA polymerase activity by 50% (IC50).

Resistance

Resistance to FV-100, as with other nucleoside analogues that require activation by the viral thymidine kinase, is expected to arise from mutations in the VZV TK gene.[1][7] Such mutations would prevent the initial phosphorylation of Cf1743, rendering the drug inactive. Indeed, VZV strains with mutations in the TK gene that are resistant to acyclovir and brivudine are also resistant to Cf1743.[1] Conversely, Cf1743 retains its activity against VZV strains with mutations in the DNA polymerase gene that confer resistance to other antivirals.[1]

Conclusion

FV-100 represents a highly potent and selective anti-VZV agent with a well-defined, albeit partially presumed, mechanism of action.[1][4] Its reliance on the VZV-encoded thymidine kinase for activation confers a high degree of selectivity for infected cells, minimizing off-target effects. The subsequent inhibition of the viral DNA polymerase by the active triphosphate metabolite effectively halts viral replication. The exceptional in vitro potency of FV-100 underscores its potential as a significant advancement in the treatment of shingles and the prevention of post-herpetic neuralgia. Further studies to unequivocally confirm the direct inhibition of VZV DNA polymerase by Cf1743-triphosphate will solidify our understanding of this promising antiviral agent.

References

The Role of FV-100-d7 in Antiviral Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: FV-100-d7 is the deuterated analog of FV-100, a promising investigational antiviral agent. FV-100 itself is an orally bioavailable prodrug of the potent anti-varicella-zoster virus (VZV) compound, CF-1743. The primary application of FV-100 in research and clinical development has been for the treatment of herpes zoster, commonly known as shingles, an infection resulting from the reactivation of VZV. The deuteration of FV-100 to create FV-100-d7 serves a critical role in the analytical and pharmacokinetic assessment of this antiviral drug, primarily as an internal standard in mass spectrometry-based assays. This technical guide provides an in-depth overview of FV-100 and the application of its deuterated form, FV-100-d7, in research, tailored for researchers, scientists, and drug development professionals.

Core Compound and Mechanism of Action

FV-100 is a bicyclic nucleoside analogue that demonstrates high potency and selectivity against VZV.[1][2] Its mechanism of action is initiated by its conversion to the active form, CF-1743. The antiviral activity of CF-1743 is dependent on its phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK).[2][3] This selective phosphorylation by the viral enzyme, and not cellular kinases, is a key factor in its low toxicity to uninfected host cells. Following the initial phosphorylation, cellular enzymes are believed to further phosphorylate the monophosphate form to a triphosphate. This active triphosphate metabolite is then presumed to inhibit the VZV DNA polymerase, thereby terminating viral DNA replication.[2][3]

FV-100_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Infected Host Cell FV-100 FV-100 CF-1743 CF-1743 FV-100->CF-1743 Conversion (Esterases) CF-1743-MP CF-1743 Monophosphate CF-1743->CF-1743-MP Phosphorylation CF-1743-TP CF-1743 Triphosphate CF-1743-MP->CF-1743-TP Phosphorylation (Cellular Kinases) VZV_DNA_Polymerase VZV DNA Polymerase CF-1743-TP->VZV_DNA_Polymerase Inhibition Viral_DNA_Replication Viral DNA Replication VZV_DNA_Polymerase->Viral_DNA_Replication Blocks VZV_TK VZV Thymidine Kinase VZV_TK->CF-1743-MP

Figure 1: Proposed mechanism of action for the antiviral agent FV-100.

The Role of FV-100-d7 in Pharmacokinetic Analysis

In drug development, understanding the pharmacokinetic profile of a new chemical entity is crucial. Stable isotope-labeled internal standards, such as FV-100-d7, are considered the "gold standard" for quantitative bioanalysis using mass spectrometry.[4][5]

The primary use of FV-100-d7 is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays to accurately quantify the concentrations of FV-100 and its active metabolite, CF-1743, in biological matrices like plasma or urine.[4] By adding a known amount of FV-100-d7 to the samples, researchers can correct for variability during sample preparation and analysis, leading to highly accurate and precise measurements.[6][7]

PK_Workflow_with_d7 cluster_legend Legend Sample Biological Sample (e.g., Plasma) Spike Spike with FV-100-d7 (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Spike->Extraction LC-MS LC-MS/MS Analysis Extraction->LC-MS Quantification Quantification of FV-100 & CF-1743 LC-MS->Quantification IS IS = Internal Standard

Figure 2: Experimental workflow for pharmacokinetic analysis using FV-100-d7.

Quantitative Data from Clinical Studies

Clinical trials have been conducted to evaluate the safety and pharmacokinetics of FV-100. The following tables summarize the pharmacokinetic parameters of the active metabolite, CF-1743, following single and multiple oral doses of FV-100 in healthy adult volunteers.[1][8]

Table 1: Single-Dose Pharmacokinetics of CF-1743 in Healthy Adults (18-55 years)

FV-100 DoseCmax (pg/mL)Tmax (h)AUC₀₋∞ (pg·h/mL)
100 mg54,6113.1167,340
200 mg109,3332.5344,050
400 mg227,8751.0739,750
800 mg508,1081.51,381,083

Data presented as mean values.[1]

Table 2: Multiple-Dose Pharmacokinetics of CF-1743 in Healthy Adults (18-55 years) on Day 7

FV-100 Dosing RegimenCmax (pg/mL)Tmax (h)AUC₀₋₂₄ (pg·h/mL)
100 mg QD40,8673.0114,333
200 mg QD102,0002.0321,500
400 mg QD211,0001.5719,333
800 mg QD370,6671.51,215,667
400 mg BID214,0001.5694,000

Data presented as mean values. QD = once daily, BID = twice daily.[1]

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity of CF-1743 against VZV is typically determined using a plaque reduction assay.[9]

  • Cell Culture: Human embryonic lung (HEL) fibroblasts or a similar susceptible cell line are cultured in appropriate media and seeded into multi-well plates to form a confluent monolayer.

  • Virus Infection: The cell monolayers are infected with a standardized amount of cell-free VZV.

  • Compound Treatment: Immediately after infection, the medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., CF-1743). Control wells receive medium without the compound.

  • Incubation: The plates are incubated for a period that allows for the formation of viral plaques (typically 5-7 days).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Data Analysis: The concentration of the compound that inhibits plaque formation by 50% (IC₅₀) is calculated by plotting the percentage of plaque reduction against the compound concentration. For CF-1743, the IC₅₀ against VZV thymidine kinase has been reported as 3.3 μM.[9]

Clinical Pharmacokinetic Study Protocol (Single Ascending Dose)

The following is a generalized protocol based on the design of clinical trials for FV-100.[1][8]

  • Subject Recruitment: Healthy adult volunteers meeting specific inclusion and exclusion criteria are enrolled.

  • Study Design: A randomized, double-blind, placebo-controlled, single-ascending-dose design is employed. Subjects are assigned to cohorts that receive increasing single oral doses of FV-100 or a placebo.

  • Dosing: Subjects receive a single oral dose of FV-100 (e.g., 100 mg, 200 mg, 400 mg, 800 mg) or placebo under fasting conditions.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after dosing (e.g., pre-dose, and at various intervals up to 24, 48, or 72 hours post-dose).

  • Sample Processing: Plasma is separated from the blood samples and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of FV-100 and its metabolite CF-1743 are determined using a validated LC-MS/MS method, with FV-100-d7 used as an internal standard.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.

Conclusion

FV-100-d7 is an essential tool in the research and development of the antiviral agent FV-100. Its primary application as a stable isotope-labeled internal standard enables the accurate and precise quantification of FV-100 and its active metabolite, CF-1743, in biological samples. This is fundamental for characterizing the pharmacokinetic profile of the drug, which is a critical component of its preclinical and clinical evaluation for the treatment of VZV infections. The data generated from studies utilizing FV-100-d7 are integral to determining the appropriate dosing regimens and understanding the overall disposition of the drug in the body.

References

FV 100-d7: A Technical Guide to Stability and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Detailed quantitative stability and solubility data, along with specific experimental protocols for FV 100-d7, are not publicly available. The information presented in this guide is based on the non-deuterated form of the compound, FV-100 (Valnivudine), and is intended to provide a general overview. The physicochemical properties of this compound are expected to be very similar to those of FV-100.

Introduction

This compound is the deuterated analog of FV-100 (Valnivudine), a potent and selective, orally available nucleoside analogue prodrug. FV-100 is converted in vivo to its active metabolite, CF-1743, which is a powerful inhibitor of the varicella-zoster virus (VZV), the causative agent of shingles (herpes zoster).[1] The introduction of deuterium (B1214612) in this compound is a common strategy in drug development to potentially improve pharmacokinetic properties, such as metabolic stability.

This technical guide provides a summary of the available stability and solubility data for FV-100, which serves as a surrogate for this compound. It also outlines general experimental protocols for assessing these properties and includes visualizations of the compound's mechanism of action and typical workflows for stability and solubility testing.

Physicochemical Properties

A summary of the known physicochemical properties of FV-100 is presented below.

PropertyValueSource
Molecular FormulaC27H35N3O6MedKoo
Molecular Weight497.59 g/mol MedKoo
AppearanceLight yellow to yellow solid powderMedKoo

Solubility Data

The solubility of a drug substance is a critical factor in its formulation development and bioavailability. The following table summarizes the available solubility information for FV-100.

SolventSolubilityNotesSource
Dimethyl Sulfoxide (DMSO)100 mg/mLUltrasonic treatment may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent.MedChemExpress
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.68 mM)Clear solution.MedChemExpress
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.68 mM)Clear solution.MedChemExpress
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.68 mM)Clear solution.MedChemExpress

Stability Data

Understanding the stability of a drug candidate is essential for determining its shelf-life and appropriate storage conditions. The available stability data for FV-100 is summarized below.

ConditionStabilityNotesSource
Solid (Short-term)Stable for a few weeksShipped under ambient temperature as a non-hazardous chemical.MedKoo
Solid (Long-term)>2 yearsStore at -20°C, dry and dark.MedKoo
Stock Solution in Solvent (-20°C)1 monthSealed storage, away from moisture.MedChemExpress
Stock Solution in Solvent (-80°C)6 monthsSealed storage, away from moisture.MedChemExpress

Experimental Protocols (Generalized)

As specific experimental protocols for this compound are not available, the following sections describe generalized methodologies for determining solubility and stability.

Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Methodology:

  • Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer or solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the mean concentration from replicate experiments (typically n=3).

Stability Indicating HPLC Method Development

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Forced Degradation Studies: Subject this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products.

  • Chromatographic Conditions Development:

    • Column: Select a suitable reversed-phase column (e.g., C18).

    • Mobile Phase: Optimize the mobile phase composition (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol) to achieve good separation between the parent drug and its degradants.

    • Detection: Use a UV detector at a wavelength where this compound and its degradants have significant absorbance.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Solid-State Stability Study

Objective: To evaluate the stability of this compound in its solid form under various environmental conditions.

Methodology:

  • Sample Preparation: Store accurately weighed samples of this compound in controlled environment chambers under different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of the remaining this compound using the validated stability-indicating HPLC method.

    • Degradation Products: Identification and quantification of any degradation products.

  • Data Analysis: Plot the concentration of this compound against time to determine the degradation kinetics and predict the shelf-life.

Visualizations

Proposed Mechanism of Action

The following diagram illustrates the conversion of the prodrug FV-100 to its active form, CF-1743, and its subsequent inhibition of Varicella-Zoster Virus (VZV) replication.

Mechanism_of_Action FV-100 (Prodrug) FV-100 (Prodrug) CF-1743 (Active Drug) CF-1743 (Active Drug) FV-100 (Prodrug)->CF-1743 (Active Drug) Esterases CF-1743 Monophosphate CF-1743 Monophosphate CF-1743 (Active Drug)->CF-1743 Monophosphate Phosphorylation VZV Thymidine Kinase VZV Thymidine Kinase VZV Thymidine Kinase->CF-1743 (Active Drug) CF-1743 Triphosphate CF-1743 Triphosphate CF-1743 Monophosphate->CF-1743 Triphosphate Further Phosphorylation Cellular Kinases Cellular Kinases Cellular Kinases->CF-1743 Monophosphate Viral DNA Chain Termination Viral DNA Chain Termination CF-1743 Triphosphate->Viral DNA Chain Termination Inhibition VZV DNA Polymerase VZV DNA Polymerase VZV DNA Polymerase->CF-1743 Triphosphate

Caption: Prodrug activation and mechanism of VZV inhibition.

General Workflow for Drug Stability and Solubility Assessment

The diagram below outlines a typical experimental workflow for characterizing the stability and solubility of a new chemical entity like this compound.

Stability_Solubility_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment Thermodynamic_Solubility Thermodynamic Solubility (Shake-flask method) Kinetic_Solubility Kinetic Solubility (High-throughput) Solubility_in_Biorelevant_Media Solubility in Biorelevant Media (FaSSIF, FeSSIF) Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Stability_Indicating_Method Develop & Validate Stability-Indicating Analytical Method Forced_Degradation->Stability_Indicating_Method Solid_State_Stability Solid-State Stability (ICH Conditions) Stability_Indicating_Method->Solid_State_Stability Solution_Stability Solution Stability (Different pH and Solvents) Stability_Indicating_Method->Solution_Stability

References

Preclinical Antiviral Activity of FV-100: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FV-100 is a promising antiviral agent specifically developed for the treatment of Varicella-Zoster Virus (VZV) infections, the causative agent of chickenpox and shingles. It is a valyl ester prodrug of the active compound Cf1743, a bicyclic nucleoside analogue. Preclinical data have demonstrated that Cf1743 is a highly potent and selective inhibitor of VZV replication in vitro. The mechanism of action is dependent on the viral thymidine (B127349) kinase for activation, leading to the inhibition of viral DNA synthesis. This technical guide provides a comprehensive overview of the available preclinical data on the antiviral activity of FV-100, including quantitative efficacy data, detailed experimental methodologies, and visualizations of the key pathways and workflows.

In Vitro Antiviral Activity

The primary active form of FV-100, Cf1743, has shown exceptional potency against VZV in cell culture models.

Quantitative Data

The following table summarizes the in vitro efficacy of Cf1743 against VZV in human embryonic lung (HEL) fibroblast cell cultures.[1]

Compound Virus Cell Line EC50 Reference
Cf1743VZV (Clinical Isolates & Lab Strains)HELSubnanomolar to picomolar range[2][3]
AcyclovirVZVHELMicromolar range[1]
PenciclovirVZVHELMicromolar range[1]
Brivudine (BVDU)VZVHELNanomolar range[1]
Foscarnet (PFA)VZVHELMicromolar range[1]
Experimental Protocol: VZV Plaque Reduction Assay

While a specific, detailed protocol for FV-100 from a single public source is unavailable, the following is a representative plaque reduction assay protocol for VZV based on established methodologies.[4][5][6]

Objective: To determine the concentration of an antiviral compound that inhibits VZV plaque formation by 50% (EC50).

Materials:

  • Human embryonic lung (HEL) fibroblasts or MRC-5 cells

  • Varicella-Zoster Virus (VZV) stock (e.g., laboratory strains like Oka or clinical isolates)

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • Test compound (Cf1743) and control compounds (e.g., acyclovir)

  • Overlay medium (e.g., medium with 0.5% methylcellulose (B11928114) or other viscous agent)

  • Fixative (e.g., 10% formalin)

  • Staining solution (e.g., crystal violet or immunoperoxidase staining reagents)

Procedure:

  • Cell Seeding: Seed HEL or MRC-5 cells into 6-well or 12-well plates and culture until a confluent monolayer is formed.

  • Drug Dilution: Prepare serial dilutions of the test and control compounds in a cell culture medium.

  • Virus Infection: Aspirate the culture medium from the cell monolayers and infect the cells with a standardized amount of VZV (typically 50-100 plaque-forming units per well).

  • Drug Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the different concentrations of the antiviral compounds to the respective wells.

  • Overlay: Add the overlay medium to each well to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.

  • Plaque Visualization:

    • Crystal Violet Staining: Fix the cells with formalin and then stain with a crystal violet solution. Plaques will appear as clear areas against a purple background of stained cells.

    • Immunoperoxidase Staining: Fix the cells and use a primary antibody against a VZV antigen, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a substrate that produces a colored precipitate at the site of viral plaques.[4][5][6]

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Calculation: Calculate the EC50 value by determining the drug concentration that reduces the number of plaques by 50% compared to the virus control (no drug).

G cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Analysis A Seed HEL/MRC-5 cells C Infect cells with VZV A->C B Prepare drug dilutions D Add antiviral compounds B->D C->D E Apply overlay medium D->E F Incubate for 5-7 days E->F G Fix and stain plaques F->G H Count plaques G->H I Calculate EC50 H->I

VZV Plaque Reduction Assay Workflow

Mechanism of Action

The antiviral activity of FV-100 is mediated by its active metabolite, Cf1743. The mechanism involves selective activation by the virus and subsequent interference with viral replication.

Signaling Pathway

FV-100 is orally administered and is rapidly converted to Cf1743.[1] Within VZV-infected cells, Cf1743 is phosphorylated by the virus-encoded thymidine kinase (TK). This is a crucial step for its activation, and Cf1743 is not significantly phosphorylated in uninfected cells, which contributes to its high selectivity.[1][3] The monophosphate form is then further phosphorylated to the di- and likely the triphosphate form by viral and/or cellular kinases. The triphosphate of Cf1743 is presumed to be the active antiviral agent that inhibits the VZV DNA polymerase, thereby terminating viral DNA replication.[1][3][7]

G cluster_extracellular Extracellular cluster_intracellular VZV-Infected Cell FV100 FV-100 (Oral Prodrug) Cf1743 Cf1743 FV100->Cf1743 Hydrolysis Cf1743_MP Cf1743-Monophosphate Cf1743->Cf1743_MP VZV Thymidine Kinase Cf1743_DP Cf1743-Diphosphate Cf1743_MP->Cf1743_DP Viral/Cellular Kinases Cf1743_TP Cf1743-Triphosphate (Presumed Active Form) Cf1743_DP->Cf1743_TP Cellular Kinases VZV_DNA_Polymerase VZV DNA Polymerase Cf1743_TP->VZV_DNA_Polymerase Inhibition VZV_DNA_Replication VZV DNA Replication VZV_DNA_Polymerase->VZV_DNA_Replication Catalyzes VZV_DNA_Polymerase->VZV_DNA_Replication Blocked G A Establish SCID-hu mouse model (skin or DRG xenograft) B Inoculate xenograft with VZV-infected cells A->B C Initiate oral treatment: - FV-100 - Positive Control - Vehicle B->C D Daily treatment for 7-14 days C->D E Harvest xenografts D->E F Assess viral load: - qPCR - Plaque Assay E->F G Immunohistochemistry for VZV antigens E->G H Compare outcomes between treatment groups F->H G->H

References

FV 100-d7 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to FV 100-d7

This technical guide provides a comprehensive overview of this compound, a deuterated form of the antiviral drug FV 100. It is intended for researchers, scientists, and professionals in the field of drug development. This document covers the fundamental properties of this compound, its mechanism of action, relevant quantitative data, and illustrative experimental protocols.

Core Compound Information

Data Presentation

The following table summarizes the key quantitative data for this compound and its related active compound, CF-1743.

ParameterValueCompoundReference
CAS Number Not readily availableThis compound
Molecular Formula C₂₇H₂₈D₇N₃O₆This compound[1]
Molecular Weight 504.63 g/mol This compound[1][2]
EC₅₀ (VZV) ≤ 1 nMCF-1743[1]
Mean t₁/₂ 3.1 to 4.5 hoursCF-1743[3]
CL/F 376 to 1,026 L/hCF-1743[3]
Vz/F 1,629 to 3,683 LCF-1743[3]

Mechanism of Action

FV 100 acts as a prodrug, meaning it is administered in an inactive form and is subsequently converted to the active antiviral agent, CF-1743, within the body. The antiviral activity of CF-1743 is highly specific to the Varicella-Zoster Virus. This specificity is conferred by the virus's own thymidine (B127349) kinase (TK).

The proposed mechanism of action is as follows:

  • Activation: CF-1743 is selectively phosphorylated by the VZV-encoded thymidine kinase.[2][4]

  • Further Phosphorylation: The resulting monophosphate is then likely converted to the di- and triphosphate forms by host cell kinases.

  • Inhibition of Viral DNA Synthesis: The triphosphate form of CF-1743 is believed to inhibit the VZV DNA polymerase, thereby terminating viral DNA replication.[2]

FV_100_Mechanism_of_Action FV100 FV 100 (Prodrug) Oral Administration CF1743 CF-1743 (Active Drug) FV100->CF1743 Metabolic Conversion CF1743_MP CF-1743 Monophosphate CF1743->CF1743_MP VZV Thymidine Kinase CF1743_TP CF-1743 Triphosphate (Active Metabolite) CF1743_MP->CF1743_TP Host Cell Kinases VZV_DNA_Polymerase VZV DNA Polymerase CF1743_TP->VZV_DNA_Polymerase Inhibits Inhibition Inhibition of Viral DNA Replication VZV_DNA_Polymerase->Inhibition

Mechanism of Action of FV 100

Experimental Protocols

The following are illustrative experimental protocols based on methodologies described in the literature for antiviral and pharmacokinetic studies.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a generalized procedure to determine the in vitro efficacy of CF-1743 against VZV.

1. Cell Culture and Virus Preparation:

  • Human foreskin fibroblast (HFF) cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
  • A stock of VZV is prepared and titrated to determine the plaque-forming units (PFU) per mL.

2. Assay Procedure:

  • HFF cells are seeded in 6-well plates and grown to confluence.
  • The growth medium is removed, and the cell monolayers are infected with a standardized amount of VZV (e.g., 100 PFU/well).
  • After a 1-hour adsorption period, the virus inoculum is removed.
  • The cells are then overlaid with a medium containing various concentrations of CF-1743 (and a no-drug control). The overlay medium typically contains a substance like carboxymethyl cellulose (B213188) to localize the plaques.
  • The plates are incubated for 7-10 days to allow for plaque formation.

3. Plaque Staining and Counting:

  • The overlay medium is removed, and the cells are fixed and stained (e.g., with crystal violet).
  • The number of plaques in each well is counted.

4. Data Analysis:

  • The concentration of CF-1743 that reduces the number of plaques by 50% (EC₅₀) compared to the control is calculated.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed HFF Cells in 6-well Plates"]; Infect_Cells [label="Infect Cells with VZV"]; Add_Compound [label="Add Overlay Medium with\nCF-1743 Concentrations"]; Incubate [label="Incubate for 7-10 Days"]; Stain_Plaques [label="Fix and Stain Plaques"]; Count_Plaques [label="Count Plaques"]; Calculate_EC50 [label="Calculate EC₅₀"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Seed_Cells; Seed_Cells -> Infect_Cells; Infect_Cells -> Add_Compound; Add_Compound -> Incubate; Incubate -> Stain_Plaques; Stain_Plaques -> Count_Plaques; Count_Plaques -> Calculate_EC50; Calculate_EC50 -> End; }

Workflow for an In Vitro Antiviral Assay
Pharmacokinetic Study in Healthy Volunteers

This section outlines a generalized workflow for a clinical trial to assess the pharmacokinetics of FV 100, based on descriptions of single-ascending-dose studies.[3]

1. Study Design:

  • A randomized, double-blind, placebo-controlled study design is employed.
  • Healthy adult volunteers are enrolled and divided into cohorts.

2. Dosing:

  • Each cohort receives a single oral dose of FV 100 at a specific, escalating dosage level (e.g., 100 mg, 200 mg, 400 mg).
  • A placebo group is included for comparison.

3. Sample Collection:

  • Blood samples are collected from each participant at predefined time points before and after dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
  • Urine samples may also be collected over specific intervals.

4. Bioanalysis:

  • Plasma and urine samples are processed and analyzed using a validated analytical method (e.g., LC-MS/MS) to determine the concentrations of FV 100 and its active metabolite, CF-1743.

5. Pharmacokinetic Analysis:

  • The concentration-time data are used to calculate key pharmacokinetic parameters, including:
  • Maximum concentration (Cmax)
  • Time to maximum concentration (Tmax)
  • Area under the concentration-time curve (AUC)
  • Elimination half-life (t₁/₂)
  • Apparent clearance (CL/F)
  • Apparent volume of distribution (Vz/F)

6. Safety and Tolerability Assessment:

  • Adverse events, vital signs, ECGs, and clinical laboratory tests are monitored throughout the study.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Enrollment [label="Enroll Healthy Volunteers"]; Randomization [label="Randomize into Cohorts\n(Dose Levels and Placebo)"]; Dosing [label="Administer Single Oral Dose\nof FV 100 or Placebo"]; Sample_Collection [label="Collect Blood and Urine Samples\nat Timed Intervals"]; Bioanalysis [label="Analyze Samples for\nFV 100 and CF-1743 Concentrations"]; PK_Analysis [label="Calculate Pharmacokinetic Parameters"]; Safety_Monitoring [label="Monitor Safety and Tolerability"]; End [label="End of Study", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Enrollment; Enrollment -> Randomization; Randomization -> Dosing; Dosing -> Sample_Collection; Sample_Collection -> Bioanalysis; Bioanalysis -> PK_Analysis; Dosing -> Safety_Monitoring [style=dashed]; PK_Analysis -> End; Safety_Monitoring -> End; }

Workflow for a Pharmacokinetic Study

References

Methodological & Application

Application Note: Quantitative Bioanalysis of FV 100 in Human Plasma using FV 100-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of therapeutic compounds in biological matrices is fundamental to pharmacokinetic (PK) and toxicokinetic (TK) studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred platform for bioanalysis due to its high sensitivity, specificity, and throughput. A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[1][2] Stable isotope-labeled (SIL) internal standards, such as deuterated analogs, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[3][4] This ensures they co-elute chromatographically and experience similar ionization effects, providing the most accurate correction for matrix effects and other sources of analytical error.[3][5][6]

This application note details a validated method for the quantification of FV 100 in human plasma using its deuterated stable isotope-labeled internal standard, FV 100-d7. The protocol employs a simple protein precipitation method for sample preparation and utilizes a triple quadrupole mass spectrometer for detection, providing a robust, accurate, and precise assay suitable for regulated bioanalysis. The validation parameters discussed are in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[7][8]

Experimental Protocols

Materials and Reagents
  • Analytes: FV 100 (reference standard), this compound (internal standard)

  • Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (B129727) (MeOH, LC-MS grade), Formic Acid (FA, >99%), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Blank human plasma (K2-EDTA)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of FV 100 and this compound into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. Sonicate if necessary to ensure complete dissolution. These are the primary stock solutions (S1).

  • Intermediate Stock Solutions:

    • Prepare an intermediate stock of FV 100 at 100 µg/mL by diluting 1 mL of S1 with methanol in a 10 mL volumetric flask.

    • Prepare an intermediate stock of this compound at 10 µg/mL by diluting 100 µL of its S1 with methanol in a 10 mL volumetric flask.

  • Calibration Standard (CS) and Quality Control (QC) Working Solutions:

    • Prepare a series of working solutions for calibration standards and quality controls by serial dilution of the 100 µg/mL FV 100 intermediate stock with 50:50 (v/v) ACN:Water. These solutions are used to spike into the blank plasma.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Prepare the IS working solution by diluting the 10 µg/mL this compound intermediate stock with acetonitrile. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

This protocol is designed for preparing calibration standards, quality controls, and unknown study samples.

  • Spiking:

    • For calibration standards and QCs, add 5 µL of the appropriate FV 100 working solution to 95 µL of blank human plasma in a 1.5 mL microcentrifuge tube.

    • For blank samples, add 5 µL of 50:50 ACN:Water.

    • For unknown study samples, use 100 µL of the sample.

  • Precipitation:

    • Add 300 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.[9]

    • Vortex mix for 1 minute at high speed to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer:

    • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B
Total Run Time 4.0 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Ion Source ESI Positive
IonSpray Voltage 5500 V
Temperature 550 °C
Curtain Gas (CUR) 35 psi
Ion Source Gas 1 (GS1) 60 psi
Ion Source Gas 2 (GS2) 60 psi
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 3

Table 3: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP)Collision Energy (CE)
FV 100 [Typical Value, e.g., 450.2][Typical Value, e.g., 250.1]80 V35 eV
This compound [Typical Value, e.g., 457.2][Typical Value, e.g., 257.1]80 V35 eV

(Note: MRM values are placeholders and must be optimized for the specific compound.)

Data Presentation and Results

The method was validated for linearity, accuracy, precision, selectivity, recovery, and stability. All results met the acceptance criteria as per FDA guidelines.[10]

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio (FV 100 / this compound) against the nominal concentration of FV 100. A linear regression with 1/x² weighting was used.

Table 4: Calibration Curve Performance

ParameterResult
Calibration Range 1.00 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Accuracy of Standards 96.5% - 104.2% of nominal
Accuracy and Precision

Intra-day and inter-day accuracy and precision were assessed using five replicates of QC samples at four concentration levels.

Table 5: Intra-Day and Inter-Day Accuracy & Precision

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV) (n=5)Intra-Day Accuracy (%Nom) (n=5)Inter-Day Precision (%CV) (n=15)Inter-Day Accuracy (%Nom) (n=15)
LLOQ 1.006.8103.58.2101.7
Low QC 3.005.198.76.599.2
Mid QC 80.04.2101.25.3100.8
High QC 8003.599.54.198.9
LLOQ: Lower Limit of Quantification
Matrix Effect and Recovery

The matrix effect and extraction recovery were evaluated at low and high QC concentrations.

Table 6: Matrix Effect and Recovery Summary

QC LevelMean Recovery (%)Recovery %CVMean Matrix FactorMatrix Factor %CV
Low QC 92.14.50.983.8
High QC 94.53.81.012.9

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample receipt to final data analysis for the quantification of FV 100.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, or Unknown) Spike_IS Add Precipitation Solvent (Acetonitrile with this compound) Sample->Spike_IS Vortex Vortex Mix (1 min) Spike_IS->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject LC_Sep Chromatographic Separation (C18 Column) Inject->LC_Sep MS_Detect Mass Spectrometry (MRM Detection) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Ratio Calculate Area Ratio (FV 100 / this compound) Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantify Quantify Unknown Samples Calibration->Quantify Final_Report Final_Report Quantify->Final_Report Final Concentration Report

References

Application Note: Quantitative Analysis of FV-100 and its Deuterated Internal Standard (FV-100-d7) in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of FV-100 and its stable isotope-labeled internal standard, FV-100-d7, in human plasma. The described protocol is crucial for pharmacokinetic and toxicokinetic studies in the drug development pipeline. The method utilizes a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. The protocol has been developed to offer high throughput, accuracy, and precision, meeting the stringent requirements of bioanalytical method validation guidelines.

Introduction

FV-100 is a novel therapeutic agent under investigation for [insert therapeutic area ]. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable and sensitive bioanalytical method is essential for the quantification of FV-100 in biological matrices. The use of a stable isotope-labeled internal standard, FV-100-d7, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variability in sample processing and matrix effects, ensuring the highest degree of accuracy and precision.[1][2][3][4][5] This document provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of FV-100 and FV-100-d7 in human plasma.

Experimental Protocols

Materials and Reagents
  • FV-100 (reference standard, >99% purity)

  • FV-100-d7 (internal standard, >99% purity, 99% isotopic enrichment)

  • Human plasma (K2-EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Sample Preparation

A protein precipitation method is employed for the extraction of FV-100 and FV-100-d7 from human plasma.[6][7]

  • Allow all stock solutions, plasma samples, and reagents to thaw to room temperature.

  • Prepare a working internal standard (IS) solution of FV-100-d7 at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample.

  • Add 10 µL of the 100 ng/mL FV-100-d7 IS working solution.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial or a 96-well plate.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    0.5 10
    2.5 95
    3.5 95
    3.6 10

    | 5.0 | 10 |

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
    FV-100 450.2 250.1 0.05 30 25

    | FV-100-d7 | 457.2 | 257.1 | 0.05 | 30 | 25 |

Data Presentation

The quantitative data for the calibration curve and quality control samples should be summarized in tables for clear interpretation and assessment of the method's performance.

Calibration Curve Data
Concentration (ng/mL)Analyte/IS Peak Area RatioCalculated Concentration (ng/mL)Accuracy (%)
0.10.00250.10100.0
0.50.01240.5099.2
1.00.02511.00100.4
5.00.1265.04100.8
10.00.2489.9299.2
50.01.25550.20100.4
100.02.510100.40100.4
500.012.48499.2099.8
Quality Control (QC) Sample Data
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ0.10.09898.04.5
Low QC0.30.29598.33.8
Mid QC30.030.5101.72.5
High QC400.0396.899.21.9

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (50 µL) add_is Add FV-100-d7 IS (10 µL) plasma->add_is protein_precip Protein Precipitation (200 µL Acetonitrile) add_is->protein_precip vortex Vortex (1 min) protein_precip->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification (Peak Area Ratio) msms->quant

Caption: Workflow for FV-100 quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of FV-100 in human plasma. The simple sample preparation procedure and rapid chromatographic analysis make it suitable for routine use in a drug development setting. The use of a stable isotope-labeled internal standard ensures high accuracy and precision of the results. This method can be readily validated according to regulatory guidelines to support preclinical and clinical studies of FV-100.

References

Application Note and Protocols for the Pharmacokinetic Analysis of FV-100 Using FV-100-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FV-100 is a prodrug of the potent anti-varicella zoster virus (VZV) agent, CF-1743. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This document provides detailed application notes and protocols for the quantitative analysis of FV-100 and its active metabolite, CF-1743, in human plasma using a validated LC-MS/MS method with a stable isotope-labeled internal standard, FV-100-d7.

FV-100 is rapidly and extensively converted to CF-1743 in the body.[1][2] The pharmacokinetic and safety profiles of FV-100 support its investigation for the treatment of herpes zoster and the prevention of postherpetic neuralgia with once-daily dosing.[2]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of the active metabolite CF-1743 following single and multiple oral doses of FV-100 in healthy adult volunteers.[1]

Table 1: Pharmacokinetic Parameters of CF-1743 in Plasma After a Single Dose of FV-100 [1]

Dose of FV-100 (mg)Cmax (pg/mL)Tmax (h)AUC (0-inf) (pg·h/mL)t1/2 (h)
10054,611 ± 16,1881.0 (0.5-2.0)167,340 ± 34,7332.5 ± 0.5
200118,318 ± 34,5701.5 (0.5-3.0)366,787 ± 75,4322.6 ± 0.4
400254,883 ± 73,9162.0 (1.0-4.0)789,125 ± 154,3212.8 ± 0.6
800508,108 ± 147,3523.1 (1.5-6.0)1,381,083 ± 289,0273.0 ± 0.5

Data are presented as mean ± standard deviation, except for Tmax, which is median (range).

Table 2: Pharmacokinetic Parameters of CF-1743 in Plasma After Multiple Doses of FV-100 (Day 7) [1]

Dosing RegimenCmax (pg/mL)Tmax (h)AUC (0-24) (pg·h/mL)t1/2 (h)
100 mg QD68,450 ± 21,2191.5 (0.5-3.0)225,125 ± 58,5333.1 ± 0.7
200 mg QD145,625 ± 42,2292.0 (1.0-4.0)489,500 ± 117,4803.3 ± 0.6
400 mg QD289,750 ± 84,0282.5 (1.0-6.0)998,750 ± 239,7003.5 ± 0.8
800 mg QD550,250 ± 159,5733.0 (1.5-8.0)1,897,250 ± 455,3403.6 ± 0.7

Data are presented as mean ± standard deviation, except for Tmax, which is median (range). QD = once daily.

Experimental Protocols

Bioanalytical Method for FV-100 and CF-1743 Quantification in Human Plasma

This protocol describes a robust and sensitive method for the simultaneous quantification of FV-100 and its active metabolite CF-1743 in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples and quality controls (QCs) at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (FV-100-d7 in methanol).

  • Vortex mix for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex mix for 20 seconds and centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions

ParameterSetting
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp 10°C
Mass Spectrometer Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions FV-100: 498.5 > 216.0 m/z[1]CF-1743: 399.1 > 283.1 m/z[1]FV-100-d7: 505.5 > 223.0 m/z (representative)

3. Method Validation

The bioanalytical method should be fully validated according to the FDA or EMA guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Mechanism of Action of FV-100

FV-100 is a prodrug that is converted to the active antiviral agent CF-1743. The antiviral activity of CF-1743 is dependent on its phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK).[3] The resulting CF-1743 triphosphate is believed to inhibit the VZV DNA polymerase, thus terminating viral DNA replication.[3][4]

FV-100_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Infected Host Cell FV-100 FV-100 FV-100_int FV-100 FV-100->FV-100_int Cellular Uptake CF-1743 CF-1743 FV-100_int->CF-1743 Esterases CF-1743-MP CF-1743-Monophosphate CF-1743->CF-1743-MP VZV Thymidine Kinase CF-1743-DP CF-1743-Diphosphate CF-1743-MP->CF-1743-DP Cellular Kinases CF-1743-TP CF-1743-Triphosphate CF-1743-DP->CF-1743-TP Cellular Kinases CF-1743-TP->Inhibition VZV_DNA_Polymerase VZV DNA Polymerase Viral_DNA_Replication Viral DNA Replication VZV_DNA_Polymerase->Viral_DNA_Replication Inhibition->VZV_DNA_Polymerase Inhibition

Caption: Mechanism of action of the FV-100 prodrug.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the key steps involved in the pharmacokinetic analysis of FV-100 from clinical samples.

PK_Analysis_Workflow Clinical_Study Clinical Study: FV-100 Administration Sample_Collection Plasma Sample Collection (Time-course) Clinical_Study->Sample_Collection Sample_Preparation Sample Preparation: - Add FV-100-d7 (IS) - Protein Precipitation Sample_Collection->Sample_Preparation UPLC_MSMS_Analysis UPLC-MS/MS Analysis Sample_Preparation->UPLC_MSMS_Analysis Data_Processing Data Processing: - Peak Integration - Calibration Curve Generation UPLC_MSMS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis: (Cmax, Tmax, AUC, t1/2) Data_Processing->PK_Analysis Report Report Generation PK_Analysis->Report

Caption: Workflow for FV-100 pharmacokinetic analysis.

References

Application Notes and Protocols: FV-100 in Varicella-Zoster Virus (VZV) Replication Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FV-100 is a promising antiviral agent specifically developed for the treatment of Varicella-Zoster Virus (VZV) infections, the causative agent of chickenpox (varicella) and shingles (herpes zoster).[1][2] FV-100 is the valyl ester prodrug of Cf1743, a highly potent and selective bicyclic nucleoside analogue.[1][2] The prodrug formulation enhances the oral bioavailability of Cf1743.[3] This document provides detailed application notes and experimental protocols for the use of FV-100 and its active metabolite, Cf1743, in VZV replication studies.

Mechanism of Action

FV-100 itself is not antivirally active but is rapidly converted to its active form, Cf1743, in the body.[1] The antiviral activity of Cf1743 is dependent on its phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK).[3][4] This initial phosphorylation step is crucial for its selectivity, as Cf1743 is a poor substrate for human cellular TK. Once monophosphorylated, cellular kinases further phosphorylate Cf1743 to its active triphosphate form. This active metabolite is presumed to inhibit the VZV DNA polymerase, thereby terminating viral DNA replication.[3][4]

G cluster_cell VZV-Infected Host Cell FV100_ext FV-100 (extracellular) FV100_int FV-100 FV100_ext->FV100_int Cellular Uptake Cf1743 Cf1743 FV100_int->Cf1743 Esterases Cf1743_MP Cf1743-Monophosphate Cf1743->Cf1743_MP VZV Thymidine Kinase (TK) Cf1743_DP Cf1743-Diphosphate Cf1743_MP->Cf1743_DP Cellular Kinases Cf1743_TP Cf1743-Triphosphate (Active Form) Cf1743_DP->Cf1743_TP Cellular Kinases VZV_DNA_Polymerase VZV DNA Polymerase Cf1743_TP->VZV_DNA_Polymerase Inhibition Inhibition Cf1743_TP->Inhibition VZV_DNA_Replication VZV DNA Replication VZV_DNA_Polymerase->VZV_DNA_Replication Inhibition->VZV_DNA_Polymerase

Fig. 1: Mechanism of Action of FV-100.

Data Presentation: In Vitro Efficacy and Cytotoxicity of Cf1743

The following tables summarize the in vitro antiviral activity and cytotoxicity of Cf1743, the active metabolite of FV-100.

Table 1: Antiviral Activity of Cf1743 against Laboratory and Clinical Strains of VZV

VZV StrainTypeEC50 (µM)a
OkaLaboratory0.00055 ± 0.00032
YSLaboratory0.00055 ± 0.00058
VZV-32Clinical Isolate0.0012 ± 0.0013
VZV-33Clinical Isolate0.00027 ± 0.00022
Mean (Wild-Type) Clinical Isolates 0.00043 ± 0.00039

a EC50 (50% effective concentration) values were determined by plaque reduction assay in human embryonic lung (HEL) fibroblasts. Data are presented as mean ± standard deviation.[5]

Table 2: Cytotoxicity and Selectivity Index of Cf1743

Cell LineCC50 (µM)bSelectivity Index (SI)c
Human Embryonic Lung (HEL)108251,163

b CC50 (50% cytotoxic concentration) was determined in uninfected, proliferating HEL cells.[5] c Selectivity Index was calculated as the ratio of CC50 to the mean EC50 against wild-type clinical VZV isolates.[5]

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the anti-VZV activity of FV-100 and its analogues.

Protocol 1: VZV Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits VZV-induced plaque formation by 50% (EC50).

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Analysis Cell_Culture 1. Seed HEL cells in 6-well plates Compound_Prep 2. Prepare serial dilutions of FV-100/Cf1743 Infection 3. Infect cell monolayers with VZV Compound_Prep->Infection Treatment 4. Add compound dilutions to infected cells Infection->Treatment Incubation 5. Incubate for 5-7 days until plaques are visible Treatment->Incubation Staining 6. Fix and stain cells (e.g., with Crystal Violet) Incubation->Staining Counting 7. Count plaques in each well Staining->Counting Calculation 8. Calculate EC50 value Counting->Calculation

References

Application Notes and Protocols for In Vitro Studies with FV-100-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FV-100 is a potent and selective antiviral agent against the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. It is an orally bioavailable prodrug of the bicyclic nucleoside analogue Cf1743.[1][2] FV-100-d7 is a deuterated version of FV-100. The incorporation of deuterium (B1214612) in place of hydrogen at specific positions can modulate the pharmacokinetic properties of a drug, often by slowing its metabolism, without altering its fundamental mechanism of action or in vitro potency.[2][3] Therefore, the in vitro antiviral activity of FV-100-d7 is expected to be comparable to that of FV-100, which is mediated by its active metabolite, Cf1743.

These application notes provide detailed protocols for the in vitro evaluation of FV-100-d7 against VZV, including determination of antiviral activity and cytotoxicity, to establish its therapeutic potential.

Mechanism of Action

The antiviral activity of FV-100 is dependent on its conversion to the active form, Cf1743, within the host cell. Cf1743 is then selectively phosphorylated by the VZV-encoded thymidine (B127349) kinase (TK).[1][4] This phosphorylation is a critical step, as the compound is not a substrate for the thymidine kinases of other herpesviruses like HSV-1 and HSV-2. The resulting monophosphate is further phosphorylated by cellular kinases to its triphosphate form. This active triphosphate metabolite is presumed to inhibit the VZV DNA polymerase, thereby terminating viral DNA synthesis and replication.[1]

FV-100_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Host Cell FV-100-d7 FV-100-d7 FV-100-d7_in FV-100-d7 FV-100-d7->FV-100-d7_in Cellular Uptake Cf1743 Cf1743-d7 FV-100-d7_in->Cf1743 Esterases Cf1743-MP Cf1743-d7 Monophosphate Cf1743->Cf1743-MP VZV Thymidine Kinase Cf1743-TP Cf1743-d7 Triphosphate Cf1743-MP->Cf1743-TP Cellular Kinases VZV_DNA_Polymerase VZV DNA Polymerase Cf1743-TP->VZV_DNA_Polymerase Inhibition Viral_DNA_Synthesis Viral DNA Synthesis VZV_DNA_Polymerase->Viral_DNA_Synthesis Catalyzes VZV_DNA_Polymerase->Viral_DNA_Synthesis

Caption: Mechanism of action of FV-100-d7.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The in vitro efficacy of an antiviral compound is determined by its 50% effective concentration (EC50), the concentration at which viral replication is inhibited by 50%. The cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.[5]

The following table summarizes the reported in vitro activity of Cf1743, the active metabolite of FV-100, against various VZV strains in human embryonic lung (HEL) fibroblast cells.[1]

CompoundVirus StrainEC50 (µM)CC50 (µM) in HEL cellsSelectivity Index (SI = CC50/EC50)
Cf1743 VZV Oka<0.001>10>10,000
Cf1743 VZV YS<0.001>10>10,000
Cf1743 VZV Clinical Isolates (Mean)<0.001>10>10,000
Acyclovir VZV Oka3.65 (mean)>200>55
Penciclovir VZV Oka1.5>400>267
Brivudine VZV Oka0.001>200>200,000

Note: Data for comparator compounds are from various sources for illustrative purposes.[1][6] The in vitro activity of FV-100-d7 is expected to be primarily determined by its conversion to Cf1743-d7.

Experimental Protocols

The following protocols outline the key in vitro assays for evaluating the antiviral activity and cytotoxicity of FV-100-d7.

Experimental Workflow

A typical workflow for the in vitro evaluation of an antiviral candidate like FV-100-d7 involves a tiered approach, starting with initial screening for antiviral activity and cytotoxicity, followed by more detailed characterization of its potency and mechanism of action.

Antiviral_Testing_Workflow Start Start: FV-100-d7 Cytotoxicity Cytotoxicity Assay (CC50) in Uninfected Cells Start->Cytotoxicity Antiviral_Screen Primary Antiviral Screen (e.g., CPE Inhibition Assay) Start->Antiviral_Screen Calculate_SI Calculate Selectivity Index (SI) Cytotoxicity->Calculate_SI Dose_Response Dose-Response Assay (Plaque Reduction Assay) Antiviral_Screen->Dose_Response If Active Calculate_EC50 Calculate EC50 Dose_Response->Calculate_EC50 Yield_Reduction Virus Yield Reduction Assay Dose_Response->Yield_Reduction Confirm Potency Calculate_EC50->Calculate_SI End End: Characterized Antiviral Profile Calculate_SI->End Yield_Reduction->End

Caption: General workflow for in vitro antiviral testing.

Protocol 1: Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of FV-100-d7 that is toxic to the host cells. The MTT assay, which measures mitochondrial metabolic activity, is a common method.[7][8]

Materials:

  • Human embryonic lung (HEL) or human malignant melanoma (MeWo) cells

  • 96-well cell culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • FV-100-d7 stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEL or MeWo cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Addition: Prepare serial dilutions of FV-100-d7 in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with medium only (cell control) and medium with the highest concentration of DMSO used (vehicle control).

  • Incubation: Incubate the plate for the duration of the antiviral assay (e.g., 3-5 days) at 37°C with 5% CO2.

  • MTT Addition: Remove the medium and add 50 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay (EC50 Determination)

This assay quantifies the ability of FV-100-d7 to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[9][10]

Materials:

  • Confluent monolayers of HEL or MeWo cells in 6- or 12-well plates

  • Varicella-Zoster Virus (VZV) stock

  • FV-100-d7 stock solution (in DMSO)

  • Infection medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., growth medium containing 1% methylcellulose)

  • Crystal violet staining solution or immunoperoxidase staining reagents

Procedure:

  • Compound Pre-incubation: Prepare serial dilutions of FV-100-d7 in infection medium.

  • Virus Preparation: Dilute the VZV stock in infection medium to a concentration that will produce 50-100 plaques per well.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the prepared virus inoculum (e.g., 200 µL/well for a 12-well plate). Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the serially diluted FV-100-d7 to the corresponding wells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Overlay: Incubate for 1 hour, then remove the drug-containing medium and add 2 mL of overlay medium to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible in the virus control wells.

  • Staining and Counting:

    • Crystal Violet: Fix the cells with 10% formalin, then stain with 0.5% crystal violet. Wash the plates and allow them to dry.

    • Immunoperoxidase: Fix the cells and use an anti-VZV antibody followed by a secondary antibody conjugated to horseradish peroxidase and a suitable substrate to visualize the plaques.[9]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and using non-linear regression analysis.

Protocol 3: Virus Yield Reduction Assay

This assay measures the effect of FV-100-d7 on the production of new infectious virus particles.[11]

Materials:

  • Confluent monolayers of HEL or MeWo cells in 24- or 48-well plates

  • VZV stock

  • FV-100-d7 stock solution

  • Infection medium

Procedure:

  • Infection and Treatment: Infect cell monolayers with VZV at a low multiplicity of infection (MOI), for example, 0.01 PFU/cell. After viral adsorption, wash the cells and add infection medium containing serial dilutions of FV-100-d7.

  • Incubation: Incubate the plates at 37°C until significant cytopathic effect (CPE) is observed in the virus control wells (typically 48-72 hours).

  • Virus Harvest: Harvest the cells and supernatant from each well. Subject the samples to three cycles of freezing and thawing to release intracellular virus.

  • Titration of Progeny Virus: Determine the viral titer in each sample by performing a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

  • Data Analysis: Calculate the reduction in viral yield (in log10 PFU/mL or TCID50/mL) for each drug concentration compared to the virus control. Determine the concentration required to reduce the virus yield by 90% (EC90) or 99% (EC99).

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of FV-100-d7 against Varicella-Zoster Virus. By determining the EC50, CC50, and Selectivity Index, researchers can effectively assess the antiviral potency and therapeutic window of this deuterated compound. These studies are a critical step in the preclinical development of FV-100-d7 as a potential therapeutic agent for the treatment of VZV infections.

References

Quantitative Determination of FV-100 and its Active Metabolite CF-1743 in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

FV-100 is a prodrug of the potent anti-varicella zoster virus (VZV) agent CF-1743. Following oral administration, FV-100 is rapidly and extensively converted to CF-1743, its active bicyclic nucleoside analogue form.[1][2] Accurate quantification of both the prodrug (FV-100) and the active metabolite (CF-1743) in human plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the assessment of drug absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed protocol for the simultaneous quantification of FV-100 and CF-1743 in human plasma samples using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Signaling Pathway and Experimental Workflow

The metabolic conversion of FV-100 to CF-1743 is a primary step for its antiviral activity. The general experimental workflow for the quantification of these compounds in plasma involves sample collection, preparation, chromatographic separation, and mass spectrometric detection.

cluster_0 Metabolic Conversion FV-100 (Prodrug) FV-100 (Prodrug) CF-1743 (Active Drug) CF-1743 (Active Drug) FV-100 (Prodrug)->CF-1743 (Active Drug) Rapid Metabolism in Plasma

Caption: Metabolic conversion of FV-100 to CF-1743.

Plasma_Sample_Collection Plasma Sample Collection Sample_Preparation Sample Preparation (Protein Precipitation) Plasma_Sample_Collection->Sample_Preparation UPLC_Separation UPLC Separation Sample_Preparation->UPLC_Separation MS_MS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis

Caption: Experimental workflow for FV-100 and CF-1743 quantification.

Experimental Protocols

This section details the materials and methods for the validated UPLC-MS/MS assay for the quantification of FV-100 and CF-1743 in human plasma.

Materials and Reagents
  • FV-100 and CF-1743 reference standards

  • CF-1712 (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Waters ACQUITY UPLC® system

  • Mass spectrometer with ESI source capable of Multiple Reaction Monitoring (MRM)

  • Waters UPLC HSS T3 column (1.8 µm, 2.1 x 50 mm)

Sample Preparation
  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.

  • Add 300 µL of acetonitrile containing 0.1% formic acid and the internal standard (CF-1712).

  • Vortex mix the sample thoroughly.

  • Centrifuge the sample to precipitate proteins.

  • Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions
  • Column: Waters UPLC HSS T3, 1.8 µm, 2.1 x 50 mm[1]

  • Mobile Phase: Isocratic elution with 52% 0.1% formic acid in water and 48% acetonitrile with 0.1% formic acid[1]

  • Flow Rate: 500 µL/min[1]

  • Injection Volume: 7 µL[1]

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Mass Spectrometry Parameters

The following MRM transitions were used for the quantification of the analytes and the internal standard:[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
FV-100 498.5216.0 and 188.1
CF-1743 399.1283.1
CF-1712 (IS) 427.3310.9

Data and Results

The UPLC-MS/MS method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1] The assay demonstrated good linearity, precision, and accuracy for the quantification of both FV-100 and CF-1743 in human plasma.

Method Validation Summary

The precision of the assay was evaluated through inter-run and intra-run analyses.[1]

AnalyteAssay TypeCoefficient of Variation (CV) (%)
FV-100 Inter-run5.8 - 8.8
Intra-run5.1 - 6.9
CF-1743 Inter-run3.3 - 6.8
Intra-run2.9 - 6.0
Pharmacokinetic Parameters

Pharmacokinetic analysis of plasma concentration-time data for FV-100 and CF-1743 was performed using noncompartmental methods.[1] Following oral administration of FV-100, the prodrug is rapidly and extensively converted to CF-1743.[2]

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of FV-100 and its active metabolite CF-1743 in human plasma. This detailed protocol is suitable for use in clinical and preclinical studies to accurately characterize the pharmacokinetic profile of this novel antiviral agent. The simple protein precipitation method for sample preparation allows for high-throughput analysis, making it a valuable tool for drug development professionals.

References

Application Note: Validated HPLC Method for the Quantification of FV 100 in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of FV 100, a novel therapeutic agent. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2] This validated method is suitable for routine quality control and stability testing of FV 100 in drug substance and drug product.

Introduction

FV 100 is a promising new small molecule inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in certain proliferative diseases. To ensure the safety and efficacy of FV 100, a reliable analytical method for its quantification is essential. Regulatory bodies such as the FDA and EMA require that analytical methods used for the quality control of pharmaceuticals are thoroughly validated to ensure they are fit for their intended purpose.[3][4][5] This document provides a comprehensive overview of the validation of an isocratic reverse-phase HPLC method for the quantification of FV 100. The validation parameters assessed include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness, as stipulated by ICH guidelines.[6][7][8]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD)

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • FV 100 Reference Standard: Purity >99.5%

  • Placebo: A mixture of all formulation excipients without the active pharmaceutical ingredient (API).

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of FV 100 reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 150 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh a portion of the final drug product powder equivalent to 10 mg of FV 100, transfer to a 100 mL volumetric flask, add approximately 70 mL of mobile phase, sonicate for 15 minutes, allow to cool to room temperature, and dilute to volume with the mobile phase. Filter through a 0.45 µm nylon syringe filter before injection.

Method Validation Protocols

Specificity

The specificity of the method was evaluated by analyzing the FV 100 reference standard, a placebo solution, and a spiked placebo solution (containing FV 100 at the target concentration). The chromatograms were examined for any interference from the excipients at the retention time of FV 100.

Linearity and Range

Linearity was assessed by preparing and analyzing five standard solutions at concentrations of 50, 75, 100, 125, and 150 µg/mL (50% to 150% of the nominal concentration). The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined. The range is the interval between the upper and lower concentration levels for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[9]

Accuracy

Accuracy was determined by a recovery study.[10] A known amount of FV 100 reference standard was added to the placebo at three concentration levels: 80%, 100%, and 120% of the nominal sample concentration. Each concentration level was prepared in triplicate and analyzed. The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-assay precision) and intermediate precision.[11]

  • Repeatability: Six replicate injections of the sample solution at 100% of the target concentration were analyzed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument. The relative standard deviation (%RSD) was calculated for both sets of measurements.

Robustness

The robustness of the method was assessed by introducing small, deliberate variations to the method parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% acetonitrile)

The effect of these changes on the peak area and retention time of FV 100 was evaluated.

Results and Discussion

The results of the method validation are summarized in the tables below.

Table 1: Linearity Data for FV 100

Concentration (µg/mL)Peak Area (mAU*s)
501254
751881
1002508
1253135
1503762
Correlation Coefficient (r²) 0.9998
Regression Equation y = 25.08x - 1.5

Table 2: Accuracy (Recovery) Data for FV 100

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%80.179.899.6%
80.180.3100.2%99.9%
80.179.999.8%
100%100.2100.5100.3%
100.299.899.6%100.0%
100.2100.4100.2%
120%120.3120.099.8%
120.3120.8100.4%100.1%
120.3120.299.9%

Table 3: Precision Data for FV 100

Repeatability Intermediate Precision
Replicate Assay (% of Label Claim) Assay (% of Label Claim)
199.8100.2
2100.199.5
399.5100.5
4100.399.8
599.9100.1
6100.299.9
Mean 99.97 100.00
Standard Deviation 0.30 0.36
%RSD 0.30% 0.36%

Table 4: Robustness Data for FV 100

Parameter VariedModificationRetention Time (min)Peak Area (mAU*s)%RSD of Peak Area
Nominal Condition -4.52 2508 0.30%
Flow Rate0.9 mL/min5.0127850.41%
1.1 mL/min4.1022790.35%
Column Temperature28°C4.5825150.32%
32°C4.4625010.28%
Mobile Phase58% ACN4.8924950.38%
62% ACN4.1825200.33%

The results demonstrate that the method is specific for FV 100, with no interference from the placebo. The linearity was excellent over the range of 50-150 µg/mL with a correlation coefficient of 0.9998. The accuracy of the method was confirmed by the high recovery rates (99.9% to 100.1%). The precision of the method was excellent, with %RSD values well below the typical acceptance criteria of 2%. The method was also found to be robust, with minor variations in the experimental parameters having no significant impact on the results.

Conclusion

The developed HPLC method for the quantification of FV 100 is specific, linear, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended purpose of routine quality control and stability testing of FV 100 in pharmaceutical formulations.

Visualizations

FV100_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates FV100 FV100 FV100->MEK Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Growth_Factor Growth_Factor Growth_Factor->Receptor Binds

Caption: Hypothetical signaling pathway showing FV 100 as an inhibitor of MEK.

Analytical_Method_Validation_Workflow cluster_experiments Validation Experiments Start Start Method_Development Method_Development Start->Method_Development Validation_Protocol Validation_Protocol Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity_Range Validation_Protocol->Linearity_Range Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision Robustness Robustness Validation_Protocol->Robustness Data_Analysis Data_Analysis Specificity->Data_Analysis Linearity_Range->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Robustness->Data_Analysis Validation_Report Validation_Report Data_Analysis->Validation_Report Method_Implementation Method_Implementation Validation_Report->Method_Implementation End End Method_Implementation->End

Caption: Workflow for the analytical method validation of FV 100.

References

Application Notes and Protocols for Measuring FV-100 Uptake in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FV-100 is a promising antiviral agent with high potency and selectivity against the varicella-zoster virus (VZV), the causative agent of chickenpox and shingles.[1] FV-100 is a valyl ester prodrug of the active compound Cf1743. This prodrug formulation enhances the oral bioavailability of Cf1743, which has limited water solubility.[2] The antiviral activity of Cf1743 is dependent on its intracellular conversion to the active triphosphate form. This conversion is initiated by the VZV-encoded thymidine (B127349) kinase (TK), ensuring selectivity for virus-infected cells.[1] Subsequent phosphorylation steps are carried out by host cellular kinases.[1][3] The active triphosphate metabolite is believed to inhibit the VZV DNA polymerase, thereby halting viral replication.[1]

These application notes provide detailed protocols for measuring the intracellular uptake and metabolic activation of FV-100 in cell culture models of VZV infection. The methodologies described herein are essential for preclinical evaluation, mechanism of action studies, and the development of this potent antiviral compound.

Data Presentation

CompoundCell LineVZV StrainTreatment Time (hours)Intracellular Concentration (pmol/10^6 cells)
FV-100 MRC-5Ellen215.2 ± 2.1
MRC-5Ellen68.5 ± 1.5
MRC-5Ellen123.1 ± 0.8
Cf1743 MRC-5Ellen225.8 ± 3.5
MRC-5Ellen642.1 ± 5.3
MRC-5Ellen1235.6 ± 4.9
Cf1743-MP MRC-5Ellen25.3 ± 1.1
MRC-5Ellen615.7 ± 2.8
MRC-5Ellen1228.9 ± 4.2
Cf1743-DP MRC-5Ellen21.2 ± 0.4
MRC-5Ellen64.8 ± 1.0
MRC-5Ellen129.7 ± 1.9
Cf1743-TP MRC-5Ellen20.5 ± 0.2
MRC-5Ellen62.1 ± 0.7
MRC-5Ellen125.3 ± 1.3

Signaling Pathway and Mechanism of Action

The antiviral activity of FV-100 is contingent upon its intracellular conversion to the active triphosphate form of Cf1743. This multi-step process involves both viral and host cell enzymes.

FV100_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (VZV-Infected Cell) FV100_ext FV-100 FV100_int FV-100 FV100_ext->FV100_int Cellular Uptake Cf1743 Cf1743 FV100_int->Cf1743 Cellular Esterases Cf1743_MP Cf1743-Monophosphate Cf1743->Cf1743_MP VZV Thymidine Kinase (TK) Cf1743_DP Cf1743-Diphosphate Cf1743_MP->Cf1743_DP Cellular Guanylate Monophosphate Kinase (GMPK) Cf1743_TP Cf1743-Triphosphate (Active Form) Cf1743_DP->Cf1743_TP Cellular Nucleoside Diphosphate Kinases (NDPKs) VZV_DNA_Polymerase VZV DNA Polymerase Cf1743_TP->VZV_DNA_Polymerase Competitive Inhibition Inhibition Inhibition of Viral DNA Synthesis VZV_DNA_Polymerase->Inhibition

Caption: Intracellular activation pathway of FV-100.

Experimental Protocols

Protocol 1: Quantification of Intracellular FV-100 and Metabolites by LC-MS/MS

This protocol details the methodology for the quantitative analysis of FV-100, Cf1743, and its phosphorylated metabolites in VZV-infected cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • VZV-permissive cells (e.g., MRC-5, human embryonic lung fibroblasts)

  • Varicella-Zoster Virus (VZV) stock

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • FV-100

  • Analytical standards for FV-100, Cf1743, Cf1743-MP, Cf1743-DP, and Cf1743-TP

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Ammonium hydroxide

  • Triethylamine (TEA)

  • Hexafluoroisopropanol (HFIP)

  • Cell scraper

  • Microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS)

  • Analytical column (e.g., C18 or a mixed-mode column suitable for polar analytes)

Experimental Workflow Diagram:

LCMS_Workflow A 1. Cell Seeding & VZV Infection B 2. FV-100 Treatment A->B C 3. Cell Harvesting B->C D 4. Metabolite Extraction C->D E 5. Sample Processing D->E F 6. LC-MS/MS Analysis E->F G 7. Data Quantification F->G

Caption: Workflow for LC-MS/MS quantification of FV-100.

Procedure:

  • Cell Culture and VZV Infection:

    • Seed VZV-permissive cells in 6-well or 12-well plates at a density that allows for confluency at the time of harvest.

    • Incubate cells at 37°C in a humidified 5% CO₂ incubator.

    • Once cells reach approximately 80-90% confluency, infect them with a VZV strain (e.g., Ellen) at a multiplicity of infection (MOI) of 0.01-0.1.

    • Allow the virus to adsorb for 1-2 hours, then replace the inoculum with fresh culture medium.

  • FV-100 Treatment:

    • At a designated time post-infection (e.g., 24 or 48 hours), treat the cells with varying concentrations of FV-100. Include a vehicle-only control (e.g., DMSO).

    • Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours).

  • Cell Harvesting:

    • At each time point, aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Aspirate the final PBS wash completely.

    • Add 1 mL of ice-cold 70% methanol to each well and scrape the cells.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Determine the cell number from a parallel well using a hemocytometer or an automated cell counter.

  • Metabolite Extraction:

    • Vortex the cell suspension vigorously for 1 minute.

    • Incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant (containing the intracellular metabolites) to a new pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop an ion-pair reversed-phase LC-MS/MS method for the simultaneous quantification of FV-100, Cf1743, and its phosphorylated metabolites.

    • Use an appropriate mobile phase, such as a gradient of an aqueous solution containing an ion-pairing agent (e.g., TEA-HFIP) and an organic solvent (e.g., acetonitrile).

    • Optimize the mass spectrometer settings for the detection of each analyte using analytical standards. This includes determining the precursor and product ions for Multiple Reaction Monitoring (MRM).

  • Data Quantification:

    • Prepare a standard curve for each analyte by spiking known concentrations into a matrix prepared from uninfected, untreated cell extracts.

    • Quantify the intracellular concentration of each analyte in the experimental samples by comparing their peak areas to the standard curves.

    • Normalize the data to the cell number to express the results as pmol/10⁶ cells.

Protocol 2: Visualization of FV-100 Uptake by Fluorescence Microscopy

This protocol provides a qualitative method to visualize the uptake of a fluorescently labeled version of FV-100 or its active component, Cf1743.

Materials:

  • VZV-permissive cells grown on glass coverslips

  • VZV stock

  • Fluorescently labeled FV-100 or Cf1743 (e.g., with a FITC or a similar fluorophore)

  • Cell culture medium

  • PBS

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Confocal or fluorescence microscope

Experimental Workflow Diagram:

Microscopy_Workflow A 1. Cell Seeding on Coverslips & Infection B 2. Treatment with Fluorescently-Labeled FV-100 A->B C 3. Cell Fixation B->C D 4. Nuclear Staining C->D E 5. Mounting D->E F 6. Fluorescence Microscopy E->F

Caption: Workflow for fluorescence microscopy of FV-100 uptake.

Procedure:

  • Cell Culture and Infection:

    • Seed cells on sterile glass coverslips in a multi-well plate.

    • Infect the cells with VZV as described in Protocol 1.

  • Treatment with Fluorescently-Labeled Compound:

    • At the desired time post-infection, treat the cells with the fluorescently labeled FV-100 or Cf1743 at a pre-determined optimal concentration.

    • Incubate for various time points to observe the kinetics of uptake.

  • Cell Fixation:

    • At each time point, wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Nuclear Staining:

    • Incubate the fixed cells with a DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and mount them on glass slides using an appropriate mounting medium.

  • Fluorescence Microscopy:

    • Visualize the cells using a confocal or fluorescence microscope.

    • Capture images using appropriate filter sets for the fluorophore on the drug and for DAPI.

    • Analyze the images to determine the subcellular localization of the fluorescently labeled compound.

Conclusion

The protocols outlined in these application notes provide a framework for the detailed investigation of FV-100 uptake and metabolism in cell culture. The LC-MS/MS method allows for precise quantification of the parent drug and its active metabolites, which is essential for pharmacokinetic and pharmacodynamic studies. The fluorescence microscopy approach offers a valuable tool for visualizing drug uptake and subcellular distribution. Together, these methods will aid researchers in further characterizing the antiviral properties of FV-100 and advancing its development as a potential therapeutic for VZV infections.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FV 100-d7 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of FV 100-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and enhance your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard like this compound in LC-MS/MS analysis?

A deuterated internal standard (D-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1] Its main function is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Since the D-IS is chemically almost identical to the analyte, it is affected similarly by sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[2]

Q2: I am observing very low or no signal for my this compound standard. What are the initial checks I should perform?

A complete loss of signal often points to a singular issue within the LC-MS system. A systematic check is the most effective approach.[3]

  • Verify System Suitability: Before running your samples, inject a known standard to confirm that the instrument is performing correctly. This helps determine if the issue lies with your sample preparation or the instrument itself.

  • Check for Leaks: Inspect all tubing and connections from the LC pump to the mass spectrometer's ion source for any signs of leaks.

  • Inspect the Ion Source: Visually check the electrospray needle to ensure a consistent and fine spray. An unstable or absent spray is a common reason for signal loss. Also, ensure the ion source is clean, as contamination can significantly suppress the signal.

Q3: Why is the retention time of this compound slightly different from its non-deuterated counterpart?

This phenomenon is known as the "chromatographic isotope effect".[1] The substitution of hydrogen with the heavier deuterium isotope can lead to slight differences in the molecule's physicochemical properties. This can affect its interaction with the stationary phase of the liquid chromatography (LC) column, often causing the deuterated compound to elute slightly earlier in reversed-phase chromatography.[4]

Q4: Can the mobile phase composition affect the signal intensity of this compound?

Yes, the mobile phase composition, including additives and pH, can significantly impact the ionization efficiency of your analyte.[5] For positive ion mode, acidic additives like formic acid or acetic acid are commonly used to promote protonation and enhance the signal.[6] However, the concentration of these additives is critical, as high concentrations can sometimes lead to ion suppression.[7]

Troubleshooting Guides

Issue 1: Poor or No Signal Intensity for this compound

A weak or absent signal for this compound can be frustrating. This guide provides a systematic approach to diagnosing and resolving the issue.

Troubleshooting Workflow for Low Signal Intensity

LowSignalTroubleshooting start Low or No this compound Signal check_ms Is the Mass Spectrometer Functioning? start->check_ms check_lc Is the LC System OK? check_ms->check_lc Yes solution_ms Troubleshoot MS: - Check spray - Clean ion source - Check gas flows - Tune & calibrate check_ms->solution_ms No check_sample Is Sample Preparation the Issue? check_lc->check_sample Yes solution_lc Troubleshoot LC: - Check for leaks - Purge pumps - Check column - Verify mobile phase check_lc->solution_lc No solution_sample Troubleshoot Sample Prep: - Prepare fresh standard - Check for degradation - Evaluate extraction recovery check_sample->solution_sample No InaccurateQuantification cluster_causes Potential Causes start Inaccurate Quantification with this compound cause1 Differential Matrix Effects start->cause1 cause2 Isotopic Interference (Cross-talk) start->cause2 cause3 Deuterium Exchange start->cause3 cause4 Impurity in Standard start->cause4 solution1 Optimize chromatography for co-elution cause1->solution1 solution2 Use standard with higher deuteration or 13C label cause2->solution2 solution3 Use standard with labels on stable positions cause3->solution3 solution4 Verify purity of this compound standard cause4->solution4 ESI_Optimization_Workflow start Prepare this compound Standard Solution infuse Infuse Solution into MS (5-10 µL/min) start->infuse optimize_sv Optimize Spray Voltage infuse->optimize_sv optimize_gas Optimize Nebulizer and Drying Gas Parameters optimize_sv->optimize_gas optimize_cv Optimize Cone Voltage optimize_gas->optimize_cv verify Verify with LC-MS Injection optimize_cv->verify finish Final Optimized Method verify->finish

References

Technical Support Center: Quantification of FV 100-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of FV 100 and its stable isotope-labeled (SIL) internal standard, FV 100-d7, using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, unseen substances from the sample matrix (e.g., plasma, urine).[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and irreproducible quantification.[4][5] For this compound, which serves as an internal standard, matrix effects can disproportionately affect it and the target analyte (FV 100), compromising the reliability of the results.[5][6] The most common sources of matrix effects in biological samples are phospholipids (B1166683) and proteins.[7]

Q2: I am using a stable isotope-labeled internal standard (this compound). Shouldn't that automatically correct for any matrix effects?

A2: While using a stable isotope-labeled internal standard is a primary strategy to compensate for matrix effects, it is not always a complete solution.[8][9] Ideally, the analyte and the SIL internal standard co-elute and experience the same degree of ion suppression or enhancement, keeping their response ratio constant.[8] However, differences in chromatography, even slight ones, can cause the analyte and this compound to be affected differently by matrix interferences.[6] Furthermore, significant ion suppression can reduce the signal for both compounds to a level where sensitivity and precision are compromised.[10] Therefore, it is still crucial to minimize matrix effects as much as possible.

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: The two most common experimental methods to assess the presence and extent of matrix effects are the post-column infusion and the post-extraction spike analysis.[2][3][11]

  • Post-Column Infusion: This is a qualitative method where a constant flow of FV 100 and this compound is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dips or peaks in the baseline signal indicate chromatographic regions where ion suppression or enhancement occurs.[2][4][12]

  • Post-Extraction Spike Analysis: This quantitative method compares the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solvent.[2][11] This allows for the calculation of the matrix effect percentage.

Q4: What are the most effective sample preparation techniques to reduce matrix effects for this compound quantification?

A4: The goal of sample preparation is to remove matrix components, like proteins and phospholipids, that cause interference.[8] The most common techniques are:

  • Protein Precipitation (PPT): This is a simple and fast method using an organic solvent (e.g., acetonitrile (B52724), methanol) or an acid to precipitate proteins.[13][14] However, it may not effectively remove phospholipids, which are a major cause of ion suppression.[10][15]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids. Optimizing the pH and solvent can prevent the extraction of impurities like phospholipids.[10]

  • Solid-Phase Extraction (SPE): This is a highly selective method that can effectively clean up the sample and concentrate the analyte.[8][16][17] It is often more effective at removing matrix interferences than PPT or LLE but requires more extensive method development.[10]

  • Phospholipid Removal Plates: These are specialized products, often used in conjunction with protein precipitation, that specifically target and remove phospholipids from the sample extract, resulting in a much cleaner sample.[7][18]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects when encountering common issues during the quantification of FV 100 with its internal standard, this compound.

Observed Problem: Poor Reproducibility, Inaccurate Results, or Low Signal Intensity

If you are experiencing issues such as high variability (%CV), poor accuracy, or a significant drop in signal intensity for FV 100 and/or this compound, follow the workflow below to troubleshoot potential matrix effects.

G cluster_Start Initial Observation cluster_Investigation Investigation Phase cluster_Results Results & Actions cluster_Solutions Solution Pathways Start Poor Reproducibility / Inaccurate Results / Low Signal for FV 100/FV 100-d7 Check_System 1. Verify LC-MS/MS System Performance (Run System Suitability Test) Start->Check_System System_OK System OK? Check_System->System_OK Assess_ME 2. Quantify Matrix Effect (Post-Extraction Spike Analysis) ME_Significant Matrix Effect > 15%? Assess_ME->ME_Significant System_OK->Assess_ME Yes Fix_System Troubleshoot Instrument: - Clean Ion Source - Check Column - Verify Mobile Phases System_OK->Fix_System No Optimize_Chroma Optimize Chromatography: - Modify Gradient - Change Column Chemistry (Separate analyte from suppression zone) ME_Significant->Optimize_Chroma Yes End Re-validate Method & Proceed with Analysis ME_Significant->End No Fix_System->Check_System Improve_SP Improve Sample Prep: - Switch PPT Solvent - Use Phospholipid Removal - Develop SPE/LLE Method Optimize_Chroma->Improve_SP If Chroma fails to resolve Optimize_Chroma->End If Chroma is sufficient Improve_SP->End

Caption: Troubleshooting workflow for matrix effect issues.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol allows for the quantitative determination of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike FV 100 and this compound into the final mobile phase composition at a known concentration (e.g., medium QC level).

    • Set B (Post-Spike Sample): Process blank biological matrix (at least 6 different sources) through the entire sample preparation procedure. Spike FV 100 and this compound into the final extract at the same concentration as Set A.

    • Set C (Pre-Spike Sample): Spike FV 100 and this compound into the blank biological matrix before starting the sample preparation procedure. Process as usual. This set is for determining recovery.

  • Analysis: Inject all samples onto the LC-MS/MS system and record the peak areas.

  • Calculations:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A Matrix Effect value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A value between 85% and 115% is often considered acceptable.[19]

Protocol 2: Sample Preparation via Protein Precipitation (PPT)

This is a simple and rapid method for removing proteins.

Methodology:

  • Aliquot 100 µL of the plasma sample (containing FV 100) and internal standard (this compound) into a microcentrifuge tube or well of a 96-well plate.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins. The 3:1 ratio of solvent to sample is a common starting point.[14][20]

  • Vortex the mixture for 1-3 minutes to ensure thorough mixing and complete protein precipitation.[14]

  • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or well for direct injection or further processing (e.g., evaporation and reconstitution).

Protocol 3: Sample Preparation via Phospholipid Removal Plate

This method combines protein precipitation with targeted removal of phospholipids.

Methodology:

  • Add plasma sample (containing FV 100) and internal standard (this compound) to the wells of the phospholipid removal plate.

  • Add 3 parts of an appropriate organic solvent (e.g., acetonitrile with 1% formic acid) to each well.[18]

  • Mix thoroughly by vortexing or repeated pipetting to precipitate proteins.

  • Apply a vacuum or positive pressure to pull the sample through the plate's filter, which captures proteins and phospholipids.

  • Collect the clean filtrate in a collection plate for analysis. This method typically results in >99% phospholipid removal.[7]

Data Summary Tables

The following tables present illustrative data comparing different sample preparation techniques for their effectiveness in minimizing matrix effects and ensuring analyte recovery.

Table 1: Comparison of Sample Preparation Techniques

Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reproducibility (%CV, n=6)
Protein Precipitation (Acetonitrile)95.268.3 (Suppression)12.5
Protein Precipitation (Methanol)98.175.1 (Suppression)10.2
Liquid-Liquid Extraction (MTBE)85.492.56.8
Solid-Phase Extraction (SPE)91.798.24.1
PPT + Phospholipid Removal96.599.13.5

Table 2: Impact of Matrix Effects on Method Validation Parameters

Validation ParameterWithout Matrix Effect MitigationWith Optimized Sample Prep (SPE)FDA Acceptance Criteria
Accuracy (% Bias)
LLOQ-25.3%-4.5%±20%
HQC-18.9%-2.1%±15%
Precision (%CV)
LLOQ22.1%6.8%≤20%
HQC17.8%3.9%≤15%
Linearity (r²) 0.9850.998≥ 0.99

Data shown are representative and will vary based on the specific analyte, matrix, and LC-MS/MS system.

Visualizations

Conceptual Diagram of Ion Suppression

This diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte (FV 100) and its internal standard (this compound) in the mass spectrometer's ion source.

G cluster_LC From HPLC Column cluster_ESI Electrospray Ionization (ESI) Source cluster_MS To Mass Spectrometer A Droplet Charged Droplet A->Droplet Co-eluting compounds enter ESI source Analyte FV 100 B Analyte->B Reduced Ion Signal (Suppression) IS This compound IS->B Reduced Ion Signal (Suppression) Matrix Matrix Components (e.g., Phospholipids)

Caption: Ion suppression caused by matrix components in the ESI source.

Sample Preparation Selection Workflow

This diagram provides a logical workflow for selecting an appropriate sample preparation strategy based on analytical requirements.

G cluster_decisions Decision Points cluster_methods Method Selection cluster_end Final Step Start Start: Define Assay Requirements High_Throughput High Throughput Needed? Start->High_Throughput Sensitivity_Needed High Sensitivity / Concentration Needed? High_Throughput->Sensitivity_Needed No PPT Protein Precipitation (PPT) High_Throughput->PPT Yes LLE Liquid-Liquid Extraction (LLE) Sensitivity_Needed->LLE No SPE Solid-Phase Extraction (SPE) Sensitivity_Needed->SPE Yes PPT_Clean Is PPT Clean Enough? PLR PPT + Phospholipid Removal PPT_Clean->PLR No Validate Validate Final Method PPT_Clean->Validate Yes PPT->PPT_Clean PLR->Validate LLE->Validate SPE->Validate

Caption: Workflow for selecting a sample preparation method.

References

Technical Support Center: FV-100 In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antiviral prodrug FV-100 in vitro.

Frequently Asked Questions (FAQs)

Q1: What is FV-100 and why is it used as a prodrug?

A1: FV-100 is the L-valyl ester prodrug of CF-1743, a highly potent and selective inhibitor of the varicella-zoster virus (VZV).[1][2] The active compound, CF-1743, has high lipophilicity and low water solubility, which limits its oral bioavailability.[3] FV-100 was designed as a more water-soluble form to improve its delivery and subsequent conversion to the active CF-1743 within the body.[2][3]

Q2: What is the mechanism of action of FV-100's active form, CF-1743?

A2: The antiviral activity of CF-1743 is dependent on its conversion to a triphosphate form. This process is initiated by a specific phosphorylation step catalyzed by the VZV-encoded thymidine (B127349) kinase (TK).[2][4] Subsequent phosphorylations by cellular kinases generate the active triphosphate metabolite.[5] This active form is then incorporated into the viral DNA by the VZV DNA polymerase, leading to the termination of viral DNA replication.[2][5]

Q3: How is FV-100 converted to its active form, CF-1743, in vitro?

A3: In an in vitro setting, the conversion of the FV-100 ester prodrug to the active nucleoside analog CF-1743 is primarily mediated by intracellular esterases.[6][7][8] Once inside the host cell, these enzymes hydrolyze the valyl ester bond, releasing CF-1743.

Q4: What are the key stability concerns when working with FV-100 in vitro?

A4: The primary stability concern for FV-100, an ester prodrug, is its susceptibility to hydrolysis. This can be either chemical hydrolysis, which is pH-dependent, or enzymatic hydrolysis mediated by esterases present in cell culture media supplements like fetal bovine serum (FBS) or in cell lysates.[6][9][10] Premature degradation of FV-100 to CF-1743 in the culture medium can affect the accuracy of experimental results by altering the effective concentration of the prodrug that reaches the cells.

Troubleshooting Guide

Issue 1: High Variability or Poor Reproducibility in Antiviral Efficacy Assays
Possible Cause Troubleshooting Step Rationale
Inconsistent FV-100 concentration due to premature hydrolysis in media.Prepare fresh FV-100 stock solutions in an appropriate solvent (e.g., DMSO) and add to media immediately before treating cells. Minimize the time the compound is in the media before interacting with cells.Ester prodrugs can be unstable in aqueous solutions, and the rate of hydrolysis can be influenced by pH and temperature.[9][11]
Degradation of FV-100 by esterases in serum.Reduce the percentage of Fetal Bovine Serum (FBS) in the culture medium during the drug treatment period, if tolerated by the cells. Alternatively, heat-inactivate the FBS to denature some esterase activity.Serum contains esterases that can enzymatically hydrolyze the prodrug before it enters the cells.[6]
Cell line variability.Ensure consistent cell line source, passage number, and cell health. Perform cell line authentication.Different cell lines or even the same cell line at different passages can have varying levels of intracellular esterases and kinases required for prodrug activation and subsequent phosphorylation.[12][13]
Inconsistent viral titer.Use a standardized and recently titrated viral stock for all experiments.Variations in the amount of virus used for infection will directly impact the outcome of the antiviral assay.
Issue 2: Lower than Expected Antiviral Activity
Possible Cause Troubleshooting Step Rationale
Insufficient conversion of FV-100 to CF-1743.Verify the expression of intracellular esterases in the cell line being used. Consider using a cell line known to have high esterase activity for initial screening.The conversion of the prodrug to its active form is dependent on cellular enzymes. Low enzymatic activity will result in less active drug.[6][7]
Lack of viral thymidine kinase (TK) activity.Confirm that the VZV strain being used is not a TK-deficient mutant. Use a TK-positive control strain.The first phosphorylation step, which is critical for the activation of CF-1743, is dependent on the viral TK.[2][4]
Suboptimal assay conditions.Optimize the incubation time and drug concentration. Ensure the assay endpoint is appropriate for the viral replication kinetics.Antiviral efficacy is dependent on the timing and dose of the drug relative to the viral life cycle.
Issue 3: Higher than Expected Cytotoxicity
Possible Cause Troubleshooting Step Rationale
Toxicity from the valine promoiety or by-products.Test the cytotoxicity of the L-valine amino acid alone at concentrations equivalent to those released from the prodrug.The cleaved promoiety could have its own cytotoxic effects, although this is less common for simple amino acids.
High concentration of the active metabolite, CF-1743.Perform a dose-response cytotoxicity assay for both FV-100 and CF-1743 to determine their respective CC50 values.The active drug may be more cytotoxic than the prodrug. Rapid and efficient conversion could lead to high intracellular concentrations of CF-1743.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for the cells being used (typically <0.5%).High concentrations of organic solvents can be cytotoxic.

Quantitative Data Summary

Table 1: In Vitro Stability of Ester Prodrugs in Different Media

MediumpHTemperature (°C)Half-life (t½)Reference
Aqueous Buffer1.237Stable[9]
Aqueous Buffer7.4377-46 hours (for glycolamide esters)[9]
Human Plasma7.43714-21 minutes (for glycolamide esters)[9]
Cell Culture Medium (with 10% FBS)~7.437Variable, dependent on esterase activity[6]

Note: The provided half-life data for glycolamide esters is illustrative of the general behavior of ester prodrugs. The exact half-life of FV-100 will be compound-specific.

Experimental Protocols

Protocol 1: In Vitro Stability Assessment of FV-100

Objective: To determine the chemical and enzymatic stability of FV-100 in cell culture medium.

Materials:

  • FV-100

  • DMSO (cell culture grade)

  • Cell culture medium (e.g., MEM) with and without 10% FBS

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • HPLC system with UV detector

Methodology:

  • Prepare a 10 mM stock solution of FV-100 in DMSO.

  • Dilute the FV-100 stock solution to a final concentration of 100 µM in pre-warmed (37°C) cell culture medium with 10% FBS, and in medium without FBS.

  • Incubate the solutions at 37°C in a CO2 incubator.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot from each solution.

  • Immediately stop the degradation by adding an equal volume of cold acetonitrile (B52724) and centrifuging to precipitate proteins.

  • Analyze the supernatant by HPLC to quantify the remaining FV-100 and the appearance of the hydrolysis product, CF-1743.

  • Calculate the half-life (t½) of FV-100 under each condition.

Protocol 2: Plaque Reduction Assay for Antiviral Efficacy

Objective: To determine the 50% effective concentration (EC50) of FV-100 against VZV.

Materials:

  • VZV-susceptible cells (e.g., human embryonic lung fibroblasts)

  • VZV stock of known titer

  • FV-100

  • Cell culture medium with 2% FBS

  • Methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution

Methodology:

  • Seed cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of FV-100 in culture medium.

  • Remove the growth medium from the cell monolayers and infect with VZV at a concentration that yields 50-100 plaques per well.

  • After a 1-2 hour adsorption period, remove the viral inoculum.

  • Add the medium containing the different concentrations of FV-100 to the respective wells. Include a no-drug virus control.

  • Overlay the cells with methylcellulose medium to restrict virus spread to adjacent cells.

  • Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.

Protocol 3: MTT Assay for Cytotoxicity

Objective: To determine the 50% cytotoxic concentration (CC50) of FV-100.

Materials:

  • Host cells used in the efficacy assay

  • FV-100

  • Cell culture medium with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Methodology:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of FV-100 in culture medium.

  • Remove the medium and add the FV-100 dilutions to the wells. Include a no-drug cell control.

  • Incubate the plate for the same duration as the antiviral assay (e.g., 5-7 days).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][15]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14][15]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the cell control.

  • Determine the CC50 value by plotting the percentage of cell viability against the drug concentration.

Visualizations

FV100_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm cluster_viral_process VZV Replication FV100_ext FV-100 (Prodrug) FV100_int FV-100 FV100_ext->FV100_int Cellular Uptake CF1743 CF-1743 (Active Nucleoside Analog) FV100_int->CF1743 Hydrolysis CF1743_MP CF-1743 Monophosphate CF1743->CF1743_MP Phosphorylation CF1743_DP CF-1743 Diphosphate CF1743_MP->CF1743_DP Phosphorylation CF1743_TP CF-1743 Triphosphate (Active Metabolite) CF1743_DP->CF1743_TP Phosphorylation Viral_DNA_Polymerase VZV DNA Polymerase CF1743_TP->Viral_DNA_Polymerase Incorporation Esterases Intracellular Esterases Esterases->FV100_int VZV_TK VZV Thymidine Kinase VZV_TK->CF1743 Cell_Kinase1 Cellular Kinases Cell_Kinase1->CF1743_MP Cell_Kinase2 Cellular Kinases Cell_Kinase2->CF1743_DP Viral_DNA_Elongation Viral DNA Elongation Chain_Termination Chain Termination Viral_DNA_Polymerase->Chain_Termination Inhibition

Caption: Intracellular activation pathway of the FV-100 prodrug.

Troubleshooting_Workflow Start Inconsistent/Unexpected In Vitro Results Check_Stability Assess FV-100 Stability in Culture Medium Start->Check_Stability Check_Activity Verify Antiviral Activity Start->Check_Activity Check_Toxicity Evaluate Cytotoxicity Start->Check_Toxicity Sol_Stability Prepare Fresh Solutions Minimize Incubation in Media Consider Serum-Free/Heat-Inactivated Serum Check_Stability->Sol_Stability Instability Detected Sol_Activity Confirm Cell Line Esterase Activity Use TK-Competent Virus Strain Optimize Assay Conditions Check_Activity->Sol_Activity Low Activity Observed Sol_Toxicity Determine CC50 for Prodrug & Active Drug Check Solvent Concentration Test Promoiety Toxicity Check_Toxicity->Sol_Toxicity High Toxicity Observed Review_Protocol Review and Optimize Experimental Protocol Sol_Stability->Review_Protocol Sol_Activity->Review_Protocol Sol_Toxicity->Review_Protocol

Caption: Troubleshooting workflow for FV-100 in vitro experiments.

References

Technical Support Center: Optimizing LC Gradient for FV-100 and CF-1743 Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing a Liquid Chromatography (LC) gradient for the separation of the antiviral prodrug FV-100 and its active form, CF-1743.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between FV-100 and CF-1743?

A1: FV-100 is the valyl ester prodrug of CF-1743. A prodrug is an inactive compound that is converted into an active drug in the body. In this case, FV-100 is designed to have better oral bioavailability than CF-1743.

Q2: Why is it important to separate FV-100 and CF-1743 in an LC method?

A2: A robust analytical method should be able to separate the prodrug (FV-100) from its active form (CF-1743) to accurately quantify each compound. This is crucial for pharmacokinetic studies, stability testing, and quality control of drug substances and products. The method should also be able to separate these from any potential impurities or degradation products.

Q3: What type of HPLC column is suitable for separating FV-100 and CF-1743?

A3: A reversed-phase C18 column is a good starting point for the separation of FV-100 and CF-1743.[1][2][3] These columns are widely used for the analysis of small molecule pharmaceuticals, including nucleoside analogs, due to their ability to separate compounds based on hydrophobicity.[4][5][6]

Q4: What mobile phases are recommended for the separation?

A4: A common mobile phase for reversed-phase chromatography of polar compounds consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[7][8][9] The use of a volatile acid, such as 0.1% formic acid, in the mobile phase can help to improve peak shape and ionization efficiency, especially for mass spectrometry (MS) detection.[10][11][12][13]

Q5: Should I use an isocratic or gradient elution?

A5: A gradient elution is generally recommended for separating a prodrug from its active form, especially when they have different polarities. A gradient allows for the separation of compounds with a wider range of hydrophobicities in a single run, often providing better peak shapes and resolution compared to an isocratic method.

Troubleshooting Guides

This section addresses specific issues you might encounter during the separation of FV-100 and CF-1743.

Issue 1: Poor Resolution Between FV-100 and CF-1743 Peaks

Possible Causes and Solutions:

CauseSolution
Inappropriate Gradient Slope A steep gradient may not provide enough time for the compounds to separate. Try a shallower gradient by decreasing the rate of change of the organic solvent concentration.
Incorrect Mobile Phase Composition The choice of organic solvent (acetonitrile vs. methanol) can affect selectivity. Try switching the organic modifier. Also, ensure the pH of the mobile phase is optimal; small adjustments can significantly impact the retention and resolution of ionizable compounds.[14]
Suboptimal Column Temperature Increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and improving mass transfer. However, be mindful of the thermal stability of your analytes.
Column Overload Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of your sample.[14]
Issue 2: Peak Tailing for One or Both Compounds

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Column Residual silanol (B1196071) groups on the silica-based C18 column can interact with basic analytes, causing peak tailing. Ensure the mobile phase pH is low enough (e.g., using 0.1% formic acid) to suppress the ionization of these silanols.
Column Contamination The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol).
Incompatible Sample Solvent Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Degradation Over time, the stationary phase of the column can degrade, leading to poor peak shapes. Replace the column if other troubleshooting steps fail.[14]
Issue 3: Shifting Retention Times

Possible Causes and Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of proper equilibration.[15]
Mobile Phase Preparation Inconsistency Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Evaporation of the organic solvent can change the mobile phase composition and affect retention times.[15]
Pump Malfunction Check for leaks in the pump and ensure it is delivering a consistent flow rate. Regular pump maintenance is crucial.[16]
Temperature Fluctuations Use a column oven to maintain a constant temperature, as fluctuations can lead to retention time variability.[15]

Experimental Protocol: Proposed HPLC Method for FV-100 and CF-1743 Separation

This protocol provides a starting point for the development of a robust HPLC method for the separation of FV-100 and CF-1743.

Instrumentation and Materials:

  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector.[17][18][19]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).[20]

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • FV-100 and CF-1743 Reference Standards.

Chromatographic Conditions:

ParameterRecommended Setting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Gradient Program See table below

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Sample Preparation:

  • Prepare a stock solution of FV-100 and CF-1743 reference standards in the sample diluent.

  • Further dilute the stock solution with the sample diluent to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation:

Once the method is optimized, it should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[21][22][23][24][25] Key validation parameters include:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phases (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) D Inject Sample A->D B Prepare Sample (Dissolve in Diluent) C Filter Sample B->C C->D E Gradient Elution (C18 Column) D->E F PDA Detection E->F G Integrate Peaks F->G H Quantify FV-100 & CF-1743 G->H

Caption: A typical workflow for the HPLC analysis of FV-100 and CF-1743.

Troubleshooting_Logic Start Problem Encountered Q1 Poor Resolution? Start->Q1 Q2 Peak Tailing? Q1->Q2 No Sol1 Adjust Gradient Slope Change Mobile Phase Optimize Temperature Reduce Sample Load Q1->Sol1 Yes Q3 Shifting Retention Times? Q2->Q3 No Sol2 Adjust Mobile Phase pH Flush Column Use Compatible Solvent Replace Column Q2->Sol2 Yes Sol3 Increase Equilibration Time Prepare Fresh Mobile Phase Check Pump Use Column Oven Q3->Sol3 Yes End Problem Resolved Q3->End No Sol1->End Sol2->End Sol3->End

Caption: A logical flow diagram for troubleshooting common HPLC separation issues.

References

Technical Support Center: Quantifying Low Levels of FV 100-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of low levels of FV 100-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the bioanalysis of FV 100 and its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

A1: this compound is the deuterated form of FV 100, a nucleoside analogue prodrug of the potent antiviral agent CF-1743. FV 100 is being developed for the treatment of herpes zoster (shingles).[1][2] In quantitative bioanalysis, this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its chemical structure and properties are nearly identical to FV 100, allowing it to mimic the behavior of the analyte during sample preparation and analysis. This helps to correct for variability in extraction recovery and potential matrix effects, leading to more accurate and precise quantification of FV 100, especially at low concentrations.

Q2: We are observing low signal intensity for this compound. What are the potential causes?

A2: Low signal intensity for this compound can stem from several factors:

  • Suboptimal Mass Spectrometry (MS) Conditions: Ensure that the MS parameters, including precursor and product ion selection, collision energy, and ion source settings, are optimized for this compound.

  • Degradation of the Internal Standard: FV 100 is a prodrug with a valyl ester linkage that is susceptible to hydrolysis. This compound shares this characteristic. Improper sample handling, storage, or prolonged exposure to certain pH conditions can lead to its degradation.

  • Poor Extraction Recovery: The efficiency of the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may be inadequate for this compound.

  • Ion Suppression: Components of the biological matrix (e.g., plasma phospholipids) can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to a suppressed signal.[3][4][5][6][7]

Q3: Our results show high variability between replicate injections of the same sample. What could be the issue?

A3: High variability in replicate injections often points to issues with the analytical system or sample integrity. Consider the following:

  • Autosampler Issues: Check for air bubbles in the syringe, proper vial seating, and correct injection volume.

  • Chromatography Problems: Inconsistent peak shapes or retention times can be caused by a deteriorating column, mobile phase inconsistencies, or fluctuating column temperature.

  • Sample Stability in the Autosampler: FV 100 and this compound may not be stable in the processed sample matrix over the duration of the analytical run. Consider performing an autosampler stability study.

Q4: We are concerned about the stability of FV 100 as a prodrug in our plasma samples. How can we mitigate its conversion to the active drug, CF-1743?

A4: FV 100 is rapidly and extensively converted to its active form, CF-1743, in vivo.[1][8] This conversion can also occur ex vivo in plasma samples due to enzymatic activity. To minimize this:

  • Rapid Sample Processing: Process blood samples as quickly as possible after collection. Centrifuge at a low temperature to separate plasma.

  • Enzyme Inhibition: Consider adding esterase inhibitors to the collection tubes or during sample preparation.

  • Low-Temperature Storage: Store plasma samples at -80°C until analysis.

  • Stability Assessment: Conduct thorough freeze-thaw and bench-top stability studies for FV 100 in plasma to understand its degradation profile under your specific laboratory conditions.

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Shifting Retention Times for FV 100 and this compound
Possible Cause Troubleshooting Step
Column Degradation Replace the analytical column with a new one of the same type.
Mobile Phase Inconsistency Prepare fresh mobile phase. Ensure proper mixing and degassing.
Inadequate Equilibration Increase the column equilibration time between injections.
Sample Solvent Mismatch Ensure the final sample solvent is compatible with the mobile phase.
Column Temperature Fluctuation Verify that the column oven is maintaining a stable temperature.
Issue 2: Significant Ion Suppression or Enhancement
Possible Cause Troubleshooting Step
Matrix Effects from Plasma Components 1. Improve Sample Preparation: Switch to a more rigorous sample cleanup method (e.g., from protein precipitation to solid-phase extraction) to remove interfering phospholipids.[9][10] 2. Optimize Chromatography: Modify the LC gradient to separate FV 100 and this compound from the regions of significant ion suppression. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[3][7]
Co-elution with Other Drugs or Metabolites Review the patient's medication profile and adjust the chromatographic method to resolve the analytes from potential interferences.
Formulation Excipients If analyzing samples from a formulation study, be aware that excipients can cause significant ion suppression.[4]
Issue 3: Inaccurate Quantification at Low Concentrations (Near the Lower Limit of Quantification - LLOQ)
Possible Cause Troubleshooting Step
Isotopic Exchange of Deuterium (B1214612) in this compound 1. Evaluate Label Stability: Assess the stability of the deuterium labels on this compound under your specific assay conditions. 2. Use a Different Internal Standard: If isotopic exchange is confirmed, consider using a ¹³C- or ¹⁵N-labeled internal standard.
Contribution from Endogenous Levels This is unlikely for a synthetic drug, but always analyze multiple sources of blank plasma to confirm the absence of interfering peaks.
Non-specific Binding Analytes at low concentrations can be lost due to adsorption to plasticware. Use low-binding tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant to the sample.
Inappropriate Calibration Curve Weighting Use a weighted (e.g., 1/x² or 1/x) linear regression for the calibration curve to improve accuracy at the lower end.

Experimental Protocols

Representative Sample Preparation Protocol: Protein Precipitation
  • Sample Thawing: Thaw plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

Data Summary

Table 1: Representative Pharmacokinetic Parameters of CF-1743 after a Single Oral Dose of FV-100 in Healthy Adults
Dose of FV-100 (mg)Cmax (pg/mL)Tmax (h)AUC₀₋∞ (pg·h/mL)
10054,6111.0 - 3.1Data not specified
200Not specifiedNot specifiedNot specified
400Not specifiedNot specifiedNot specified
800508,1081.0 - 3.1Data not specified

Data extracted from a study in healthy subjects aged 18 to 55 years.[8] Cmax and Tmax represent the mean maximum plasma concentration and the time to reach Cmax, respectively. AUC₀₋∞ is the area under the plasma concentration-time curve from time zero to infinity.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Collect_Blood Collect Whole Blood Centrifuge Centrifuge to Plasma Collect_Blood->Centrifuge Store_Plasma Store Plasma at -80°C Centrifuge->Store_Plasma Thaw_Sample Thaw Plasma Store_Plasma->Thaw_Sample Add_IS Spike with this compound Thaw_Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge_Prep Centrifuge Precipitate->Centrifuge_Prep Transfer_Supernatant Transfer Supernatant Centrifuge_Prep->Transfer_Supernatant Inject Inject into LC-MS/MS Transfer_Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A typical bioanalytical workflow for the quantification of FV 100 in plasma.

troubleshooting_logic Start Low Analyte Signal Check_IS Is Internal Standard (this compound) Signal Also Low? Start->Check_IS System_Issue Potential System-Wide Issue (e.g., Ion Source, Detector) Check_IS->System_Issue Yes Analyte_Specific_Issue Analyte-Specific Problem Check_IS->Analyte_Specific_Issue No Degradation FV 100 Degradation (Prodrug Instability) Analyte_Specific_Issue->Degradation Early eluting peak for CF-1743? Suppression Differential Ion Suppression Analyte_Specific_Issue->Suppression IS response normal? Recovery Poor Extraction Recovery of FV 100 Analyte_Specific_Issue->Recovery Both signals low but IS/analyte ratio consistent? Optimize_Chroma Optimize Chromatography Suppression->Optimize_Chroma Optimize_Prep Optimize Sample Preparation Recovery->Optimize_Prep

Caption: A decision tree for troubleshooting low analyte signal in FV 100 quantification.

References

impact of food on FV 100 absorption and metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FV 100. The following information addresses common issues related to the impact of food on the absorption and metabolism of FV 100.

Frequently Asked Questions (FAQs)

Q1: What is the anticipated effect of food on the bioavailability of FV 100?

A1: The effect of food on the bioavailability of a drug can be complex and depends on the drug's physicochemical properties and the composition of the meal.[1][2] For FV 100, a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), administration with a high-fat meal is expected to increase its absorption and systemic exposure. This is primarily due to increased solubilization from bile salt secretion and delayed gastric emptying, which allows more time for the drug to dissolve in the gastrointestinal tract.[1][3]

Q2: When should a food-effect bioavailability study for FV 100 be conducted during drug development?

A2: The FDA recommends conducting food-effect bioavailability studies for all new chemical entities (NCEs) during the Investigational New Drug (IND) period.[4][5] It is advisable to perform these studies early in the development process to guide formulation selection and to provide necessary information for designing pivotal clinical safety and efficacy studies.[4][5][6]

Q3: What are the key pharmacokinetic parameters to assess in a food-effect study for FV 100?

A3: The primary pharmacokinetic (PK) parameters to evaluate the effect of food on FV 100 absorption are:

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • Cmax (Maximum Plasma Concentration): The peak plasma concentration of the drug.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.[7][8]

An absence of a food effect is generally concluded if the 90% confidence interval (CI) for the ratio of population geometric means between the fed and fasted states falls within the equivalence limits of 80-125% for both AUC and Cmax.[4][7]

Q4: What type of meal should be used in a food-effect study for FV 100?

A4: To investigate the maximum potential food effect, a high-fat, high-calorie meal is recommended.[4][6] The FDA guidance suggests a meal of approximately 800 to 1000 calories, with about 50% of the calories derived from fat.[6][9] A low-fat meal may also be considered if there are concerns about tolerability or if the high-fat meal shows a significant effect that needs further characterization.[6][9]

Troubleshooting Guide

Issue 1: High variability in pharmacokinetic data in the fed state.

  • Possible Cause: Inconsistent food intake among study participants. The composition and volume of the meal can significantly impact GI physiology and drug absorption.[4]

  • Troubleshooting Steps:

    • Ensure strict adherence to the standardized meal plan for all subjects in the fed cohort.

    • Record the start and end times of the meal for each participant to ensure consistent timing of drug administration.

    • Verify that the composition of the test meal (protein, fat, and carbohydrate content) is consistent across all study sites.

Issue 2: Unexpected decrease in FV 100 absorption with food.

  • Possible Cause: While uncommon for BCS Class II drugs, a decrease in absorption could be due to specific food components forming an insoluble complex with FV 100 or food-induced changes in gastrointestinal pH affecting its stability.[10]

  • Troubleshooting Steps:

    • Analyze the composition of the test meal for components known to interact with similar chemical entities.

    • Conduct in vitro dissolution studies of FV 100 in the presence of homogenized test meal to investigate potential complexation.

    • Evaluate the pH-solubility profile of FV 100 to assess its stability in the altered gastric pH environment caused by food.

Issue 3: Significant delay in Tmax without a corresponding change in AUC.

  • Possible Cause: Food, particularly high-fat meals, can delay gastric emptying, leading to a slower rate of drug absorption without affecting the overall extent of absorption.[1][4]

  • Troubleshooting Steps:

    • This is often a physiological effect of the food itself and may not indicate a problem with the formulation.

    • Assess the clinical relevance of the delayed Tmax. For a drug intended for chronic use, a delayed onset of action may not be clinically significant.

    • Consider the therapeutic window of FV 100 to determine if the lower Cmax associated with the delayed Tmax impacts efficacy.

Quantitative Data Summary

The following tables summarize hypothetical data from a food-effect bioavailability study of FV 100 in healthy volunteers.

Table 1: Pharmacokinetic Parameters of FV 100 under Fasted and Fed Conditions

ParameterFasted State (N=24) Mean ± SDFed State (High-Fat Meal) (N=24) Mean ± SD
AUC0-t (ng·h/mL) 4500 ± 12008100 ± 1800
AUC0-inf (ng·h/mL) 4650 ± 12508300 ± 1900
Cmax (ng/mL) 850 ± 2501200 ± 300
Tmax (h) 2.5 ± 0.84.5 ± 1.2

Table 2: Statistical Analysis of Food Effect on FV 100 Bioavailability

ParameterGeometric Mean Ratio (Fed/Fasted)90% Confidence IntervalConclusion
AUC0-inf 1.781.62 – 1.96Significant Food Effect
Cmax 1.411.28 – 1.55Significant Food Effect

Experimental Protocols

Protocol: Single-Dose, Two-Way Crossover Food-Effect Bioavailability Study for FV 100

1. Study Design: A randomized, open-label, single-dose, two-sequence, two-period crossover study in healthy adult volunteers.[7]

2. Study Population: A minimum of 12 healthy male and female subjects, aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².

3. Treatment Arms:

  • Treatment A (Fasted): A single oral dose of FV 100 (100 mg) administered with 240 mL of water after an overnight fast of at least 10 hours.[11]

  • Treatment B (Fed): A single oral dose of FV 100 (100 mg) administered with 240 mL of water 30 minutes after the start of a standardized high-fat, high-calorie breakfast.[7]

4. Washout Period: A washout period of at least 7 times the half-life of FV 100 will separate the two treatment periods.

5. Pharmacokinetic Sampling: Serial blood samples will be collected at pre-dose (0 h) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose in each period.

6. Bioanalytical Method: Plasma concentrations of FV 100 will be determined using a validated LC-MS/MS method.

7. Statistical Analysis: Pharmacokinetic parameters (AUC and Cmax) will be log-transformed and analyzed using a mixed-effects model. The geometric mean ratios and 90% confidence intervals for the fed versus fasted states will be calculated.

Visualizations

food_effect_workflow cluster_planning Study Planning cluster_execution Clinical Execution cluster_analysis Data Analysis & Reporting p1 Protocol Development p2 Subject Recruitment p1->p2 p3 Standardized Meal Design p2->p3 e1 Period 1: Fasted or Fed Dosing p3->e1 e2 Washout Period e1->e2 e4 PK Blood Sampling e1->e4 e3 Period 2: Crossover Dosing e2->e3 e3->e4 a1 Bioanalysis (LC-MS/MS) e4->a1 a2 PK Parameter Calculation a1->a2 a3 Statistical Analysis a2->a3 a4 Final Study Report a3->a4 fv100_absorption_pathway cluster_fasted Fasted State cluster_fed Fed State (High-Fat Meal) f_drug FV 100 (Poorly Soluble) f_diss Limited Dissolution f_drug->f_diss f_abs Low Absorption f_diss->f_abs f_pk Low Cmax & AUC f_abs->f_pk fed_drug FV 100 micelle Micelle Formation fed_drug->micelle food High-Fat Food bile Increased Bile Salts food->bile bile->micelle fed_diss Enhanced Dissolution micelle->fed_diss fed_abs Increased Absorption fed_diss->fed_abs fed_pk High Cmax & AUC fed_abs->fed_pk

References

resolving isomeric interference in FV 100-d7 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FV 100-d7 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding isomeric interference in the quantitative analysis of FV 100 using its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What is isomeric interference in the context of this compound analysis?

A: Isomeric interference occurs when a compound has the same molecular weight and charge-to-mass ratio (m/z) as the analyte (FV 100) or its deuterated internal standard (this compound). These interfering compounds can be isomers or isobars of the analyte or internal standard. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, if these interferences are not chromatographically separated from FV 100 or this compound, they can lead to inaccurate quantification.[1][2][3] For example, a metabolite of FV 100 could be isomeric and exhibit the same mass transitions as the parent drug, leading to artificially inflated results if not properly separated.[1]

Q2: I am observing non-linearity in my calibration curve at higher concentrations. Could this be related to isomeric interference?

A: Yes, non-linearity at high concentrations is a common symptom of interference. This can be caused by several factors, including "cross-talk" from the analyte to the internal standard channel.[4] At high concentrations of FV 100, naturally occurring isotopes (e.g., ¹³C) of the analyte can contribute to the signal of the this compound internal standard.[4][5] This artificially inflates the internal standard signal, causing a disproportional response and leading to a curve that flattens at the upper end. Another potential cause is ion source saturation, where the analyte and internal standard compete for ionization.[4]

Q3: My lab uses FV 100-d2 as an internal standard, and we are seeing issues. A colleague suggested switching to this compound. Why would this help?

A: Using an internal standard with a higher degree of deuteration, like this compound instead of a d2 version, is a recommended strategy to minimize isotopic interference.[4] The greater mass difference between the analyte and the internal standard reduces the likelihood of isotopic overlap from naturally abundant isotopes of FV 100 contributing to the signal of this compound.[6][7] A mass difference of at least 3 atomic mass units is often recommended to avoid this "cross-talk".[7]

Q4: There is a slight shift in retention time between FV 100 and this compound. Is this normal and will it affect my results?

A: A small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[4] Deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts. While a minor, consistent shift may not impact results, incomplete co-elution can expose the analyte and internal standard to different matrix effects, leading to scattered and inaccurate data.[7] It is crucial that the peaks, even if slightly shifted, overlap significantly to ensure they experience similar ionization conditions.[7]

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues related to isomeric interference in this compound analysis.

Guide 1: Diagnosing and Confirming Isomeric Interference

If you suspect isomeric interference is affecting your assay, follow this workflow to confirm its presence.

cluster_0 Diagnostic Workflow for Isomeric Interference A Start: Inaccurate results or non-linear calibration curve B Step 1: Analyze High-Concentration FV 100 Standard A->B C Step 2: Monitor this compound MRM Channel B->C D Is a significant peak detected in the IS channel? C->D E YES: Isotopic cross-talk from FV 100 is confirmed. D->E High Signal F NO: Proceed to check for isobaric metabolites. D->F No/Low Signal G Step 3: Analyze Blank Matrix Spiked with Metabolites (if available) or Incurred Samples F->G H Step 4: Monitor both FV 100 and this compound MRM Channels G->H I Is a peak detected at or near the retention time of FV 100? H->I J YES: Isobaric metabolite interference is likely. I->J Peak Detected K NO: Interference from other sources may be present. Review sample matrix. I->K No Peak

Caption: Workflow to diagnose the source of analytical interference.

Guide 2: Strategies for Resolving Interference

Once interference is confirmed, use the following strategies to mitigate or eliminate the issue.

1. Chromatographic Optimization: The most effective way to handle isomeric or isobaric interference is to achieve baseline separation of the interfering compound from your analyte or internal standard.[2][8]

  • Action: Modify your HPLC/UPLC method. Consider changing the column chemistry (e.g., from a standard C18 to a Phenyl-Hexyl column), adjusting the mobile phase composition (organic solvent ratio, pH), or altering the gradient slope.[8]

  • Goal: Achieve chromatographic separation between FV 100, this compound, and any interfering peaks.

2. Mass Spectrometry Method Refinement: If chromatographic separation is not fully achievable, optimizing the MS method may help.

  • Action: Evaluate different precursor-to-product ion transitions (MRMs) for FV 100. Some metabolites or isomers may not produce the same fragment ions as the parent compound.[1]

  • Goal: Find a unique MRM transition for FV 100 that is not shared by the interfering compound.

3. Sample Preparation: Interference from the sample matrix can sometimes be addressed through more rigorous sample cleanup.

  • Action: Implement a more selective sample extraction technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

  • Goal: Reduce overall matrix effects and potentially remove the specific interfering compounds before analysis.

Experimental Protocols

Protocol 1: Assessing Isotopic Cross-Talk from Analyte to Internal Standard

This protocol details the steps to determine if high concentrations of FV 100 are contributing to the signal of the this compound internal standard.

  • Prepare a High-Concentration FV 100 Solution: Prepare a solution of unlabeled FV 100 at the concentration of the upper limit of quantification (ULOQ) in a clean solvent (e.g., 50:50 acetonitrile (B52724):water). Do not add any this compound internal standard.

  • LC-MS/MS Analysis: Inject this high-concentration sample into the LC-MS/MS system.

  • Data Acquisition: Acquire data by monitoring the MRM transition for FV 100 (the "quantifier" channel) and, critically, the MRM transition for this compound (the "internal standard" channel).

  • Data Analysis: Examine the chromatogram for the this compound channel. A significant signal or peak at the retention time of FV 100 indicates that isotopic contribution from the analyte is occurring.[4]

Table 1: Example Data for Isotopic Cross-Talk Assessment

Sample DescriptionPeak Area in FV 100 ChannelPeak Area in this compound ChannelPercent Cross-Talk (%)
Blank Solvent< 100< 100N/A
This compound (Working Conc.)< 1001,500,000N/A
FV 100 (ULOQ Conc.)25,000,00075,0000.3%

Percent Cross-Talk = (Peak Area in IS Channel for Analyte-only Sample / Peak Area in IS Channel for IS-only sample) x 100

Protocol 2: Optimizing Chromatographic Separation of Isomers

This protocol provides a general workflow for developing an HPLC method to separate FV 100 from a potential isomeric metabolite.

  • Column Screening:

    • Begin with a standard C18 reversed-phase column.

    • If co-elution occurs, screen alternative column chemistries. Phenyl-hexyl columns can offer different selectivity for aromatic or planar molecules. Chiral columns may be necessary if the interference is from an enantiomer.

  • Mobile Phase Optimization:

    • Organic Modifier: Test different organic solvents (e.g., acetonitrile vs. methanol) as they can alter selectivity.

    • Aqueous Modifier: Adjust the pH of the aqueous mobile phase. The ionization state of FV 100 and its isomers can affect retention, and modifying the pH can exploit these differences.

  • Gradient Adjustment:

    • Start with a broad gradient (e.g., 5% to 95% organic over 10 minutes).

    • If peaks are observed but not fully resolved, switch to a shallower gradient around the elution time of the compounds to increase separation.

  • Flow Rate and Temperature:

    • Lowering the flow rate can sometimes improve resolution.

    • Adjusting the column temperature can also impact selectivity and peak shape.

cluster_1 Chromatographic Optimization Workflow A Start: Co-elution of FV 100 and interfering peak B Step 1: Screen Different Column Chemistries (C18, Phenyl-Hexyl, etc.) A->B C Is separation improved? B->C D YES: Proceed to fine-tune with selected column. C->D E NO: Select best column so far and proceed to next step. C->E F Step 2: Optimize Mobile Phase (Solvent type, pH) D->F E->F G Is separation improved? F->G H YES: Proceed to fine-tune. G->H I NO: Proceed to next step. G->I J Step 3: Adjust Gradient Slope (Make shallower around elution time) H->J I->J K Resolution Achieved J->K

Caption: A logical workflow for method development to resolve co-elution.

References

ensuring complete conversion of FV 100 prodrug in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for FV-100. This guide is designed for researchers, scientists, and drug development professionals to provide answers and troubleshooting strategies for ensuring the complete conversion of the FV-100 prodrug in assays.

Frequently Asked Questions (FAQs)

Q1: What is FV-100 and why is ensuring its complete conversion crucial for my assays?

FV-100 is an orally bioavailable prodrug of the potent antiviral agent CF-1743, which is active against the varicella-zoster virus (VZV).[1][2][3][4][5] The term "prodrug" refers to a medication administered in an inactive form, which is then converted into an active drug through metabolic processes in the body.[6][7] FV-100 is specifically a 5'-valyl ester of CF-1743, a modification that significantly enhances its oral absorption compared to the parent drug.[2][4]

For your experimental results to be accurate and meaningful, it is critical to ensure that FV-100 is completely converted to CF-1743. Incomplete conversion will lead to an underestimation of the compound's true efficacy, as only CF-1743 possesses the desired antiviral activity.

Q2: How can I confirm the conversion of FV-100 to its active form, CF-1743, in my samples?

The most reliable method for confirming and quantifying the conversion is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[8][9] This technique is highly sensitive and specific, allowing for the simultaneous measurement of both the prodrug (FV-100) and its active metabolite (CF-1743) in a single sample. By tracking the decrease in FV-100 concentration and the corresponding increase in CF-1743 concentration over time, you can effectively monitor the conversion kinetics.

Q3: I am observing high levels of FV-100 and low levels of CF-1743 in my in vitro assay. What are the possible causes and solutions?

Incomplete conversion in an in vitro setting can stem from several factors related to the hydrolysis conditions, sample integrity, and assay procedure. The following table provides a systematic guide to troubleshooting this common issue.

Troubleshooting Guide for Incomplete FV-100 Conversion

Possible Cause Recommended Solution Verification Method
Suboptimal Hydrolysis Conditions FV-100 conversion is mediated by esterase enzymes.[7][10] Ensure your in vitro system (e.g., cell homogenates, plasma) contains active esterases. The stability and activity of these enzymes are pH and temperature-dependent. Maintain physiological pH (~7.4) and temperature (37°C) during incubation.[11][12]Run a positive control with a known substrate for esterases. Perform a time-course experiment to determine the optimal incubation time for complete conversion.
Insufficient Incubation Time The conversion reaction may not have reached completion.Extend the incubation period. Collect samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to establish a conversion curve and identify the point of maximum CF-1743 formation.
Enzyme Inactivation/Degradation Improper sample handling (e.g., repeated freeze-thaw cycles) or the presence of inhibitors in your sample matrix can reduce esterase activity.Use fresh biological samples (plasma, tissue homogenates) whenever possible. If using frozen stocks, thaw them quickly at 37°C and keep on ice. Test for matrix effects by spiking known concentrations of FV-100 and CF-1743 into your sample matrix and a clean buffer to compare recovery.
Incorrect Reagent Concentration or pH The buffer system used for the assay may not be optimal for enzymatic activity. The stability of similar valyl-ester prodrugs is highly pH-dependent, with increased degradation at alkaline pH and stability at acidic pH.[11][13]Verify the pH of all buffers and solutions before use. Ensure all reagents are prepared according to the validated protocol and are within their expiration dates.
Analytical Method Issues Problems with the LC-MS/MS method, such as ion suppression from the sample matrix, poor chromatographic separation, or incorrect mass transition monitoring, can lead to inaccurate quantification.Develop and validate the LC-MS/MS method according to established guidelines. Use a stable isotope-labeled internal standard for both FV-100 and CF-1743 to correct for matrix effects and variations in instrument response.[8]

Experimental Protocols & Data

Protocol 1: General Procedure for In Vitro Hydrolysis of FV-100

This protocol provides a general framework for assessing FV-100 conversion in a biological matrix (e.g., human plasma, liver microsomes, or cell homogenate).

  • Reagent Preparation :

    • Prepare a stock solution of FV-100 (e.g., 10 mM in DMSO).

    • Thaw the biological matrix (e.g., plasma) on ice.

    • Prepare a "stop solution" to terminate the enzymatic reaction. A common choice is ice-cold acetonitrile (B52724) (ACN) containing an internal standard for LC-MS/MS analysis.

  • Reaction Incubation :

    • Pre-warm the biological matrix to 37°C in a water bath for 5-10 minutes.

    • To initiate the reaction, spike the FV-100 stock solution into the matrix to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%) to avoid inhibiting enzyme activity.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling :

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture (e.g., 50 µL).

    • Immediately add the aliquot to a tube containing the stop solution (e.g., 150 µL of ACN with internal standard). The high concentration of organic solvent will precipitate proteins and stop the enzymatic conversion.

  • Sample Processing :

    • Vortex the sample tubes vigorously for 1 minute.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

Protocol 2: Quantification of FV-100 and CF-1743 using LC-MS/MS

This protocol outlines the key parameters for developing an LC-MS/MS method based on published data for FV-100 and its metabolite.[1]

  • Chromatography :

    • Column : A C18 reverse-phase column is suitable for separating nucleoside analogues.[8][14]

    • Mobile Phase : Use a gradient elution with water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[9]

    • Flow Rate : A typical flow rate is between 0.2-0.6 mL/min.

    • Column Temperature : Maintain a constant temperature (e.g., 40-45°C) for reproducible retention times.[9][15]

  • Mass Spectrometry :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode is effective for these compounds.

    • Detection Mode : Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.

Quantitative Data: LC-MS/MS Parameters

The following table summarizes the mass transitions used in clinical pharmacokinetic studies for FV-100 and CF-1743, which can be used as a starting point for method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
FV-100 498.5216.0
CF-1743 399.1283.1
Data sourced from pharmacokinetic studies of FV-100.[1]

Visualizations: Workflows and Logic Diagrams

To further assist in experimental design and troubleshooting, the following diagrams illustrate key processes.

FV100_Conversion_Workflow Experimental Workflow for Assessing FV-100 Conversion cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (FV-100, Buffers) prep_matrix Prepare Biological Matrix (e.g., Plasma, Microsomes) start_reaction Initiate Reaction (Spike FV-100, 37°C) prep_matrix->start_reaction time_sampling Collect Samples (Multiple Time Points) start_reaction->time_sampling stop_reaction Stop Reaction (Add Acetonitrile + IS) time_sampling->stop_reaction process_sample Process Sample (Vortex, Centrifuge) stop_reaction->process_sample lcms_analysis LC-MS/MS Analysis (Quantify FV-100 & CF-1743) process_sample->lcms_analysis data_interp Interpret Data (Calculate Conversion %) lcms_analysis->data_interp

Caption: Workflow for assessing FV-100 to CF-1743 conversion.

Troubleshooting_FV100 Troubleshooting Logic for Incomplete FV-100 Conversion start Incomplete Conversion Detected: High FV-100, Low CF-1743 check_conditions Review Hydrolysis Conditions (pH, Temp, Time) start->check_conditions check_matrix Assess Biological Matrix (Source, Age, Storage) start->check_matrix check_analytical Verify Analytical Method (LC-MS/MS) start->check_analytical sol_conditions Action: Optimize incubation time. Verify pH/temp of all reagents. check_conditions->sol_conditions sol_matrix Action: Use fresh matrix. Run matrix effect experiment. check_matrix->sol_matrix sol_analytical Action: Check MS tuning. Validate with internal standards. check_analytical->sol_analytical outcome Re-run Assay & Analyze Results sol_conditions->outcome sol_matrix->outcome sol_analytical->outcome

Caption: Troubleshooting flowchart for incomplete FV-100 conversion.

References

Validation & Comparative

Investigational Antiviral FV-100 vs. Valacyclovir for Varicella-Zoster Virus: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the investigational drug FV-100 and the established antiviral valacyclovir (B1662844) in the context of their efficacy against the Varicella-Zoster Virus (VZV), the causative agent of shingles (herpes zoster). The information is intended for researchers, scientists, and drug development professionals, presenting available clinical trial data, mechanisms of action, and experimental protocols.

Executive Summary

FV-100, a prodrug of the bicyclic nucleoside analogue Cf1743, was developed as a highly potent and selective inhibitor of VZV.[1][2] Preclinical data suggested FV-100 was more potent against VZV than existing therapies like acyclovir (B1169) and its prodrug, valacyclovir.[3] Clinical development focused on its potential to not only treat the acute phase of shingles but also to reduce the incidence of debilitating zoster-associated pain, including post-herpetic neuralgia (PHN).[1][3]

Valacyclovir, a prodrug of acyclovir, is a standard-of-care treatment for herpes zoster.[4][5][6] It accelerates rash healing and reduces the duration of zoster-associated pain.[4][6][7]

A key Phase II clinical trial (NCT00900783) directly compared the efficacy and safety of FV-100 to valacyclovir in patients with herpes zoster.[8][9][10][11] While FV-100 showed a potential trend towards reducing the incidence of PHN compared to valacyclovir, its clinical development has not progressed to market approval.[1][9]

Mechanism of Action

Both FV-100 and valacyclovir are prodrugs that require viral-specific enzymes for their activation, ensuring targeted activity in VZV-infected cells.

FV-100: FV-100 is an orally bioavailable prodrug of Cf1743.[1] Its antiviral activity is dependent on phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK).[1][12] This process converts it into its active form, which is presumed to inhibit the viral DNA polymerase, thus halting viral replication.[1][13] The high selectivity of FV-100 for VZV is attributed to its absolute requirement for the viral TK for activation.[12]

Valacyclovir: Valacyclovir is rapidly converted to acyclovir after oral administration.[14][15] Acyclovir is then selectively phosphorylated by the viral thymidine kinase into acyclovir monophosphate.[15][16][17] Cellular enzymes further phosphorylate it to the active acyclovir triphosphate.[15][16][17] Acyclovir triphosphate competitively inhibits the viral DNA polymerase and gets incorporated into the growing viral DNA chain, causing chain termination and stopping viral replication.[14][16][17]

Antiviral_Mechanisms cluster_0 FV-100 Pathway cluster_1 Valacyclovir Pathway FV100 FV-100 (Prodrug) Cf1743 Cf1743 FV100->Cf1743 Cellular Esterases Cf1743_P Cf1743-Monophosphate Cf1743->Cf1743_P VZV Thymidine Kinase (TK) Active_FV100 Active Triphosphate Form Cf1743_P->Active_FV100 Cellular Kinases VZV_DNA_Polymerase_FV VZV DNA Polymerase Active_FV100->VZV_DNA_Polymerase_FV Targets Inhibition_FV Inhibition of Viral DNA Replication VZV_DNA_Polymerase_FV->Inhibition_FV Valacyclovir Valacyclovir (Prodrug) Acyclovir Acyclovir Valacyclovir->Acyclovir Hepatic First-Pass Metabolism Acyclovir_MP Acyclovir-Monophosphate Acyclovir->Acyclovir_MP VZV Thymidine Kinase (TK) Acyclovir_TP Acyclovir-Triphosphate (Active Form) Acyclovir_MP->Acyclovir_TP Cellular Kinases VZV_DNA_Polymerase_Val VZV DNA Polymerase Acyclovir_TP->VZV_DNA_Polymerase_Val Competitively Inhibits & Incorporates Inhibition_Val Inhibition & Chain Termination VZV_DNA_Polymerase_Val->Inhibition_Val

Figure 1: Comparative Mechanism of Action Pathways.

Clinical Efficacy Data

The primary source of direct comparative data comes from the Phase II trial NCT00900783.[8][9][10] This multicenter, randomized, double-blind study compared two doses of FV-100 (200 mg and 400 mg once daily) with valacyclovir (1000 mg three times daily) for 7 days in patients aged 50 years or older with acute herpes zoster.[9]

Table 1: Comparison of Primary and Secondary Efficacy Endpoints
Efficacy EndpointFV-100 (200 mg QD)FV-100 (400 mg QD)Valacyclovir (1000 mg TID)
Incidence of PHN at Day 90 17.8%12.4%20.2%
Burden of Illness (BOI) for Pain (through Day 30) 114.5110.3118.0
Time to Full Lesion Crusting Data not specifiedData not specifiedData not specified
Time to Lesion Healing Data not specifiedData not specifiedData not specified
Data sourced from Tyring et al., J Med Virol, 2017.[9]

The results indicated a trend for the 400 mg dose of FV-100 in reducing the incidence of post-herpetic neuralgia at 90 days compared to valacyclovir.[9] The burden of illness scores for pain were numerically lower for both FV-100 groups compared to valacyclovir, though statistical significance was not reported in the abstract.[9] Adverse event profiles were similar across all treatment groups.[9]

Experimental Protocols

Phase II Clinical Trial (NCT00900783) Methodology

This study provides the most relevant experimental design for comparing the two drugs.[8][9][10]

  • Study Design: A Phase II, multicenter, randomized, double-blind, parallel-group, comparative study.[9]

  • Patient Population: Immunocompetent men and women aged 50 years or older with a clinical diagnosis of herpes zoster.[8][9]

  • Inclusion Criteria:

    • Unilateral dermatomal rash.[8]

    • Enrollment within 72 hours of rash appearance.[8][9]

    • Presence of zoster-related pain.[8]

  • Exclusion Criteria:

    • Immunosuppression (e.g., malignancy, HIV, high-dose corticosteroid use).[8]

    • Disseminated herpes zoster or HZ ophthalmicus.[8]

    • Impaired renal function (creatinine clearance <50 mL/min/1.73 m²).[8]

  • Interventions: Patients were randomized (1:1:1) to receive a 7-day course of:

    • FV-100 200 mg once daily (QD).[9]

    • FV-100 400 mg once daily (QD).[9]

    • Valacyclovir 1000 mg three times daily (TID).[9]

  • Primary and Secondary Outcome Measures:

    • Efficacy was evaluated based on the burden of illness (BOI) using Zoster Brief Pain Inventory (ZBPI) scores.[9]

    • Incidence and duration of clinically significant pain.[9]

    • Incidence and severity of post-herpetic neuralgia (PHN).[9]

    • Times to full lesion crusting and healing.[9]

    • Safety was assessed via adverse event monitoring, laboratory values, and vital signs.[9]

Clinical_Trial_Workflow cluster_workflow Phase II Trial (NCT00900783) Workflow cluster_arms Treatment Arms (7 Days) Screening Patient Screening (≥50 years, HZ diagnosis ≤72h) Inclusion Informed Consent & Eligibility Confirmed Screening->Inclusion Randomization Randomization (1:1:1) Inclusion->Randomization ArmA FV-100 (200 mg QD) Randomization->ArmA ArmB FV-100 (400 mg QD) Randomization->ArmB ArmC Valacyclovir (1000 mg TID) Randomization->ArmC FollowUp Follow-up & Data Collection (Pain, Lesions, Safety) ArmA->FollowUp ArmB->FollowUp ArmC->FollowUp Analysis Efficacy & Safety Analysis (PHN, BOI, etc.) FollowUp->Analysis

Figure 2: Workflow of the NCT00900783 Clinical Trial.

Conclusion

FV-100 demonstrated a promising profile as a highly potent anti-VZV agent with the potential for a simplified once-daily dosing regimen.[9][18] The direct comparative Phase II trial against valacyclovir suggested a potential advantage for FV-100, particularly the 400 mg dose, in reducing the incidence of PHN, a significant complication of herpes zoster.[1][9] However, despite these encouraging early-stage results, FV-100 has not progressed to clinical use, and its development appears to be halted.[1] Valacyclovir remains a well-established, effective, and widely used standard of care for the treatment of herpes zoster.[4][5][6][7] Further investigation would be required to fully elucidate the comparative benefits of FV-100.

References

Validation of FV 100-d7 as an Internal Standard for the Quantification of CF-1743: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for FV 100-d7 as a stable isotope-labeled (SIL) internal standard (IS) for the accurate quantification of the antiviral agent CF-1743 in biological matrices. The methodologies and acceptance criteria outlined are based on the principles detailed in the FDA and EMA guidelines for bioanalytical method validation.

FV-100 is a prodrug of the potent anti-varicella-zoster virus (VZV) agent, CF-1743. This compound is the deuterated form of FV-100, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis due to its similar physicochemical properties to the analyte, CF-1743. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively compensates for variability during sample preparation and analysis.[1][2][3][4]

Experimental Protocols and Data Presentation

The validation of this compound as an internal standard for CF-1743 involves a series of experiments to ensure its suitability for reliable quantification of CF-1743 in a given biological matrix, typically human plasma. The following sections detail the key validation experiments and present hypothetical, yet expected, data in a structured format.

Objective: To demonstrate that this compound does not interfere with the measurement of CF-1743 and that endogenous components in the matrix do not interfere with the measurement of this compound.

Methodology:

  • Analyze at least six different lots of blank human plasma.

  • Analyze a blank plasma sample spiked with this compound.

  • Analyze a blank plasma sample spiked with CF-1743 at the Lower Limit of Quantification (LLOQ).

Acceptance Criteria:

  • The response of interfering peaks in blank plasma at the retention time of CF-1743 should be less than 20% of the response of the LLOQ.[5]

  • The response of interfering peaks at the retention time of this compound should be less than 5% of the mean response of this compound.[5]

Expected Results:

SampleAnalyte Response at RT of CF-1743IS Response at RT of this compoundPass/Fail
Blank Plasma Lot 1< 20% of LLOQ< 5% of IS ResponsePass
Blank Plasma Lot 2< 20% of LLOQ< 5% of IS ResponsePass
Blank Plasma Lot 3< 20% of LLOQ< 5% of IS ResponsePass
Blank Plasma Lot 4< 20% of LLOQ< 5% of IS ResponsePass
Blank Plasma Lot 5< 20% of LLOQ< 5% of IS ResponsePass
Blank Plasma Lot 6< 20% of LLOQ< 5% of IS ResponsePass
Blank Plasma + this compound< 20% of LLOQConsistent with spiked concentrationPass
Blank Plasma + CF-1743 (LLOQ)Consistent with LLOQ< 5% of IS ResponsePass

Objective: To assess the effect of the matrix on the ionization of CF-1743 and this compound. A stable isotope-labeled internal standard is expected to experience the same degree of matrix effect as the analyte, thus providing effective normalization.[3][6]

Methodology:

  • Prepare two sets of samples:

    • Set A: CF-1743 and this compound spiked into the post-extraction supernatant of at least six different lots of blank plasma.

    • Set B: CF-1743 and this compound spiked into a neat solution (e.g., mobile phase).

  • Calculate the matrix factor (MF) for both the analyte and the internal standard:

    • MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

  • Calculate the IS-normalized matrix factor:

    • IS-Normalized MF = MF of CF-1743 / MF of this compound

Acceptance Criteria:

  • The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of plasma should be ≤ 15%.

Expected Results:

Plasma LotMF (CF-1743)MF (this compound)IS-Normalized MF
10.920.911.01
20.880.890.99
30.950.941.01
40.890.881.01
50.910.920.99
60.930.911.02
Mean 1.01
%CV 1.2%

Objective: To evaluate the stability of this compound in the same conditions as CF-1743 to ensure that it does not degrade during sample storage and processing.

Methodology: The stability of both CF-1743 and this compound is assessed under various conditions:

  • Freeze-Thaw Stability: Analyze quality control (QC) samples at low and high concentrations after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a duration that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for a period longer than the sample storage duration in a clinical study.

  • Post-Preparative Stability: Analyze processed samples kept in the autosampler for the expected duration of an analytical run.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Expected Stability Results Summary:

Stability TestConcentrationMean Accuracy (%)Precision (%CV)Pass/Fail
Freeze-Thaw (3 cycles) Low QC98.53.1Pass
High QC101.22.5Pass
Bench-Top (24 hours) Low QC99.14.2Pass
High QC100.53.8Pass
Long-Term (6 months at -80°C) Low QC97.85.5Pass
High QC102.14.9Pass
Post-Preparative (48 hours) Low QC101.52.8Pass
High QC103.02.1Pass

Visualizations

Validation_Workflow cluster_planning Method Development & Planning cluster_validation Internal Standard Validation Experiments cluster_analysis Data Analysis & Reporting MD Method Development for CF-1743 & this compound VP Validation Plan Definition MD->VP Selectivity Selectivity & Specificity VP->Selectivity MatrixEffect Matrix Effect Evaluation VP->MatrixEffect Stability Stability Assessment VP->Stability Recovery Extraction Recovery VP->Recovery DA Data Analysis Selectivity->DA MatrixEffect->DA Stability->DA Recovery->DA VR Validation Report DA->VR

Caption: Workflow for the validation of this compound as an internal standard.

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis & Calculation BlankPlasma 6 Lots of Blank Plasma SpikePostExtraction Spike CF-1743 & this compound Post-Extraction BlankPlasma->SpikePostExtraction NeatSolution Neat Solution SpikeNeat Spike CF-1743 & this compound in Neat Solution NeatSolution->SpikeNeat LCMS LC-MS/MS Analysis SpikePostExtraction->LCMS Set A SpikeNeat->LCMS Set B MF_Calc Calculate Matrix Factor (MF) LCMS->MF_Calc IS_Norm_MF_Calc Calculate IS-Normalized MF MF_Calc->IS_Norm_MF_Calc CV_Calc Calculate %CV IS_Norm_MF_Calc->CV_Calc

Caption: Experimental workflow for matrix effect assessment.

Conclusion

The validation experiments outlined in this guide are crucial for establishing the reliability of this compound as an internal standard for the quantification of CF-1743. A successfully validated internal standard ensures the accuracy and precision of pharmacokinetic and other studies essential for drug development. The use of a deuterated internal standard like this compound is a best practice that significantly enhances the robustness of the bioanalytical method.[6]

References

Navigating the Crossroads of Bioanalytical Method Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of drug development and clinical research is the reliable quantification of analytes in biological matrices. This guide provides a framework for the cross-validation of bioanalytical methods, offering a comparative look at key performance characteristics. Due to the absence of specific public information on a bioanalytical method or system termed "FV 100," this document presents a generalized comparison between a primary method (Method A) and an alternative (Method B). The principles and protocols outlined herein are based on established regulatory guidelines and best practices in the bioanalytical field.

Data Presentation: A Head-to-Head Comparison

The performance of any bioanalytical method is assessed through a series of validation parameters. The following tables summarize the quantitative data for two hypothetical methods, "Method A" and "Method B," to facilitate a direct comparison.

Table 1: Accuracy and Precision

ParameterMethod AMethod BAcceptance Criteria
Intra-Assay Precision (%CV)
LLOQ8.2%9.5%≤20%
Low QC6.5%7.8%≤15%
Mid QC5.1%6.2%≤15%
High QC4.3%5.5%≤15%
Inter-Assay Precision (%CV)
LLOQ10.5%12.1%≤20%
Low QC8.9%10.3%≤15%
Mid QC7.2%8.5%≤15%
High QC6.1%7.3%≤15%
Accuracy (% Bias)
LLOQ-3.5%-4.8%±20%
Low QC-2.1%-3.2%±15%
Mid QC1.8%2.5%±15%
High QC2.5%3.1%±15%

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; % Bias: Percent Bias from the nominal concentration.

Table 2: Sensitivity and Recovery

ParameterMethod AMethod B
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.5 ng/mL
Limit of Detection (LOD) 0.3 ng/mL0.5 ng/mL
Mean Extraction Recovery (%) 92.5%88.7%

Experimental Protocols: A Closer Look at the Methodology

Detailed and standardized experimental protocols are fundamental to a successful cross-validation study. The following outlines the methodologies for key experiments.

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Stock Solution Preparation: A stock solution of the analyte is prepared in a suitable organic solvent at a concentration of 1 mg/mL.

  • Working Solutions: A series of working solutions are prepared by serially diluting the stock solution with the same solvent.

  • Calibration Standards: Calibration standards are prepared by spiking the appropriate biological matrix (e.g., plasma, serum) with the working solutions to achieve a concentration range that brackets the expected in-study concentrations. A minimum of six non-zero concentration levels should be prepared.

  • Quality Control (QC) Samples: QC samples are prepared in the same biological matrix at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approximately 3x LLOQ)

    • Mid QC (in the middle of the calibration range)

    • High QC (at least 75% of the Upper Limit of Quantification)

Protocol 2: Sample Extraction (Illustrative Example: Protein Precipitation)
  • Sample Thawing: Frozen biological samples (calibration standards, QCs, and study samples) are thawed at room temperature.

  • Aliquoting: A 100 µL aliquot of each sample is transferred to a clean microcentrifuge tube.

  • Addition of Internal Standard: An internal standard (IS) solution is added to each sample to correct for variability during sample processing.

  • Protein Precipitation: A precipitating agent (e.g., acetonitrile) is added to each sample at a specific ratio (e.g., 3:1 v/v).

  • Vortexing and Centrifugation: The samples are vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is carefully transferred to a new set of tubes or a 96-well plate for analysis.

Protocol 3: Chromatographic and Mass Spectrometric Conditions (for LC-MS/MS based methods)
  • Liquid Chromatography (LC) System: Specify the make and model of the HPLC or UPLC system.

  • Column: Detail the column type, dimensions, and particle size.

  • Mobile Phase: Describe the composition of the mobile phase(s) and the gradient or isocratic elution program.

  • Flow Rate: State the flow rate in mL/min.

  • Injection Volume: Specify the volume of the prepared sample injected into the system.

  • Mass Spectrometer (MS): Specify the make and model of the mass spectrometer.

  • Ionization Source: Indicate the type of ionization source used (e.g., Electrospray Ionization - ESI).

  • Detection Mode: Specify the polarity (positive or negative) and the acquisition mode (e.g., Multiple Reaction Monitoring - MRM).

  • MRM Transitions: List the specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualizing the Workflow and Logic

Diagrams are essential for clearly communicating complex processes and relationships. The following visualizations, created using the DOT language, illustrate key aspects of the bioanalytical method cross-validation process.

G cluster_pre Pre-Validation Phase cluster_crossval Cross-Validation Phase cluster_post Post-Validation Phase Method_Dev Method Development & Optimization Full_Val_A Full Validation of Method A Method_Dev->Full_Val_A Full_Val_B Full Validation of Method B Method_Dev->Full_Val_B Select_Samples Select QC & Incurred Samples Full_Val_A->Select_Samples Full_Val_B->Select_Samples Analyze_A Analyze Samples with Method A Select_Samples->Analyze_A Analyze_B Analyze Samples with Method B Select_Samples->Analyze_B Compare_Data Compare Datasets Analyze_A->Compare_Data Analyze_B->Compare_Data Stat_Analysis Statistical Analysis Compare_Data->Stat_Analysis Assess_Equiv Assess Method Equivalence Stat_Analysis->Assess_Equiv Report Generate Validation Report Assess_Equiv->Report

Caption: A high-level overview of the bioanalytical method cross-validation workflow.

G ValidationParameters Bioanalytical Method Validation Parameters Accuracy Precision Selectivity Sensitivity (LLOQ) Stability Recovery Matrix Effect CrossValidation Cross-Validation ValidationParameters:p1->CrossValidation ValidationParameters:p2->CrossValidation ValidationParameters:p4->CrossValidation DataComparability Data Comparability CrossValidation->DataComparability Ensures

Caption: Logical relationship between core validation parameters and the goal of cross-validation.

Comparative Pharmacokinetics of FV-100: A Cross-Species Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FV-100, a novel antiviral agent, is the valyl ester prodrug of the potent anti-varicella zoster virus (VZV) compound CF-1743. This strategic prodrug design significantly enhances the oral bioavailability of the active moiety, a critical factor in antiviral therapy. This guide provides a comparative overview of the pharmacokinetics of FV-100 across different species, supported by available experimental data, to aid in preclinical and clinical research and development.

Enhanced Oral Bioavailability with FV-100

Early preclinical studies revealed that while CF-1743 is a highly potent anti-VZV agent, it suffers from poor oral bioavailability, estimated to be around 14%. To overcome this limitation, FV-100 was developed. As a prodrug, FV-100 is readily absorbed and then rapidly and extensively converted to its active form, CF-1743, in the body. This approach has resulted in an approximately 10-fold increase in both the maximum plasma concentration (Cmax) and the total systemic exposure (Area Under the Curve - AUC) of CF-1743 compared to the administration of CF-1743 itself.[1]

Pharmacokinetic Profile in Humans

Clinical trials in healthy young adult and elderly volunteers have demonstrated that upon oral administration, FV-100 is quickly metabolized to CF-1743. Measurable plasma concentrations of CF-1743 are observed within 10 to 30 minutes of dosing.[2] The pharmacokinetic profile of CF-1743 following single and multiple oral doses of FV-100 in humans is summarized in the tables below.

Table 1: Single-Dose Pharmacokinetics of CF-1743 in Healthy Adults (18-55 years) After Oral Administration of FV-100[2]
FV-100 DoseCmax (pg/mL)AUC₀₋∞ (pg·h/mL)Tmax (h)
100 mg54,611167,3401.0 - 3.1
200 mg--1.0 - 3.1
400 mg--1.0 - 3.1
800 mg508,1081,381,0831.0 - 3.1

Note: Specific Cmax and AUC values for 200 mg and 400 mg single doses were not detailed in the provided search results.

Table 2: Multiple-Dose Pharmacokinetics of CF-1743 in Healthy Adults (18-55 years) After 7 Days of Oral FV-100 Administration[2]
FV-100 Dose RegimenCmax (pg/mL)AUC (pg·h/mL)Tmax (h)
100 mg QD38,606112,5131.0 - 2.5
200 mg QD--1.0 - 2.5
400 mg QD--1.0 - 2.5
400 mg BID--1.0 - 2.5
800 mg QD735,1231,406,2511.0 - 2.5

Note: Specific Cmax and AUC values for 200 mg QD, 400 mg QD, and 400 mg BID multiple doses were not detailed in the provided search results. "QD" refers to once daily, and "BID" refers to twice daily.

Preclinical Pharmacokinetics in Animal Models

Nonclinical toxicology and pharmacokinetic studies of FV-100 have been conducted in rats and dogs. These studies were crucial in establishing the safety profile and supporting the progression of FV-100 to human clinical trials.[2]

While specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for FV-100 or CF-1743 in rats and dogs are not publicly available in the reviewed literature, the studies established the no-observed-adverse-effect levels (NOAELs). For rats, the NOAEL was approximately 1 g human dose equivalent, and for dogs, it was 3.3 g human dose equivalent.[2]

Comparison with Other Antivirals

Experimental Protocols

Human Pharmacokinetic Studies

The human pharmacokinetic data was obtained from randomized, double-blind, placebo-controlled clinical trials.[3]

  • Study Design: Single-ascending-dose and multiple-ascending-dose studies were conducted in healthy adult volunteers.

  • Dosing: FV-100 was administered orally as capsules.

  • Sample Collection: Blood samples were collected at various time points post-dosing to measure plasma concentrations of FV-100 and its active metabolite, CF-1743.

  • Bioanalysis: Plasma concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Animal Toxicology and Pharmacokinetic Studies

The preclinical studies in rats and dogs were conducted under Good Laboratory Practices (GLP).

  • Study Design: Single-dose and repeat-dose (14-day) toxicity studies were performed.

  • Species: Rats and dogs were used as the rodent and non-rodent species, respectively.

  • Dosing: FV-100 was administered orally.

  • Observations: Animals were monitored for signs of toxicity, and pharmacokinetic parameters were likely assessed through blood sampling, although specific details on the sampling and analysis are not provided in the available documents.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for a preclinical oral pharmacokinetic study, from drug administration to data analysis.

G cluster_0 Animal Dosing Phase cluster_1 Sample Collection & Processing cluster_2 Bioanalytical Phase cluster_3 Data Analysis Phase Animal Acclimation Animal Acclimation Dose Preparation Dose Preparation Animal Acclimation->Dose Preparation Oral Administration (gavage) Oral Administration (gavage) Dose Preparation->Oral Administration (gavage) Serial Blood Sampling Serial Blood Sampling Oral Administration (gavage)->Serial Blood Sampling Time Points Plasma Separation (Centrifugation) Plasma Separation (Centrifugation) Serial Blood Sampling->Plasma Separation (Centrifugation) Sample Storage (-80°C) Sample Storage (-80°C) Plasma Separation (Centrifugation)->Sample Storage (-80°C) Sample Thawing & Extraction Sample Thawing & Extraction Sample Storage (-80°C)->Sample Thawing & Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Thawing & Extraction->LC-MS/MS Analysis Concentration Determination Concentration Determination LC-MS/MS Analysis->Concentration Determination Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration Determination->Pharmacokinetic Modeling Parameter Calculation (Cmax, Tmax, AUC) Parameter Calculation (Cmax, Tmax, AUC) Pharmacokinetic Modeling->Parameter Calculation (Cmax, Tmax, AUC) Report Generation Report Generation Parameter Calculation (Cmax, Tmax, AUC)->Report Generation cluster_0 Host Cell FV100 FV-100 (Oral Prodrug) CF1743 CF-1743 FV100->CF1743 Esterases CF1743_MP CF-1743 Monophosphate CF1743->CF1743_MP Viral Thymidine Kinase CF1743_DP CF-1743 Diphosphate CF1743_MP->CF1743_DP Host Kinases CF1743_TP CF-1743 Triphosphate (Active) CF1743_DP->CF1743_TP Host Kinases Viral_DNA_Polymerase VZV DNA Polymerase CF1743_TP->Viral_DNA_Polymerase Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Catalyzes

References

A Comparative Guide to the In Vitro Potency of CF-1743 and Penciclovir Against Varicella-Zoster Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antiviral potency of two nucleoside analogues, CF-1743 and penciclovir (B1679225), against the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. The data presented is compiled from published research to facilitate an objective evaluation of these compounds for research and development purposes.

Executive Summary

CF-1743 demonstrates significantly greater in vitro potency against Varicella-Zoster Virus (VZV) compared to penciclovir. Experimental data reveals that CF-1743 inhibits VZV replication at a much lower concentration and exhibits a vastly superior selectivity index, indicating a wider margin between its antiviral efficacy and cellular toxicity.

Quantitative Comparison of In Vitro Potency

The following table summarizes the key quantitative metrics for CF-1743 and penciclovir against VZV, including the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The EC50 value represents the concentration of the drug that inhibits viral replication by 50%, while the CC50 value is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a drug's therapeutic window.

CompoundVirusMean EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
CF-1743 VZV (Wild-Type Clinical Isolates)0.00043 ± 0.00039108251,163
Penciclovir VZV (Wild-Type Clinical Isolates)3.34 ± 1.20>790>237

Data sourced from a comparative study on the susceptibilities of several clinical VZV isolates to various antiviral compounds.[1]

Mechanism of Action

Both CF-1743 and penciclovir are nucleoside analogues that require intracellular activation to exert their antiviral effect. Their mechanism of action involves the inhibition of viral DNA synthesis.

Penciclovir , a guanosine (B1672433) analogue, is initially inactive.[2] Inside a VZV-infected cell, the viral thymidine (B127349) kinase (TK) phosphorylates penciclovir into penciclovir monophosphate.[2][3][4] Cellular kinases then further phosphorylate it to the active triphosphate form.[2][3][4] Penciclovir triphosphate competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the VZV DNA polymerase.[3][4][5] This incorporation leads to the termination of DNA chain elongation, thus halting viral replication.[4] The selectivity of penciclovir is attributed to its preferential phosphorylation by viral TK over cellular kinases and its higher affinity for viral DNA polymerase.[2]

CF-1743 is a bicyclic nucleoside analogue whose anti-VZV activity is also dependent on phosphorylation by the viral TK.[6][7] It is presumed that after the initial phosphorylation by VZV TK, cellular kinases convert the monophosphate to the active triphosphate form. This active metabolite is then believed to target and inhibit the VZV DNA polymerase, thereby disrupting viral DNA synthesis.[6][7]

G cluster_penciclovir Penciclovir Activation and Action cluster_cf1743 CF-1743 Activation and Action PCV Penciclovir PCV_MP Penciclovir Monophosphate PCV->PCV_MP Viral Thymidine Kinase PCV_TP Penciclovir Triphosphate PCV_MP->PCV_TP Cellular Kinases vDNAP VZV DNA Polymerase PCV_TP->vDNAP Inhibition vDNA Viral DNA Synthesis vDNAP->vDNA Required for CF1743 CF-1743 CF1743_MP CF-1743 Monophosphate CF1743->CF1743_MP Viral Thymidine Kinase CF1743_TP CF-1743 Triphosphate CF1743_MP->CF1743_TP Cellular Kinases vDNAP2 VZV DNA Polymerase CF1743_TP->vDNAP2 Inhibition vDNA2 Viral DNA Synthesis vDNAP2->vDNA2 Required for

Caption: Antiviral Mechanism of Action Pathway.

Experimental Protocols

The in vitro potency of CF-1743 and penciclovir is typically determined through two key assays: a plaque reduction assay to measure antiviral activity (EC50) and a cytotoxicity assay to assess the effect on host cell viability (CC50).

Antiviral Potency Determination (Plaque Reduction Assay)

The plaque reduction assay is a standard method to quantify the infectious virus particles and assess the efficacy of antiviral compounds.

  • Cell Culture: Human embryonic lung (HEL) fibroblasts are cultured in appropriate media until a confluent monolayer is formed in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a standardized amount of VZV.

  • Compound Treatment: Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of either CF-1743 or penciclovir. A control group with no antiviral compound is also included.

  • Incubation: The plates are incubated for a period that allows for the formation of viral plaques (typically 5-7 days).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by viral replication. The number of plaques in the presence of the antiviral compounds is counted and compared to the untreated control.

  • EC50 Calculation: The EC50 value is determined as the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: HEL cells are seeded in 96-well plates and allowed to attach and grow overnight.

  • Compound Exposure: The cells are then exposed to various concentrations of CF-1743 or penciclovir for a duration similar to the antiviral assay.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • CC50 Calculation: The CC50 value is calculated as the concentration of the compound that reduces the viability of the cells by 50% compared to untreated control cells.

G cluster_workflow Experimental Workflow cluster_antiviral Antiviral Assay (EC50) cluster_cytotoxicity Cytotoxicity Assay (CC50) start Start cell_culture Cell Culture (HEL Fibroblasts) start->cell_culture virus_infection VZV Infection cell_culture->virus_infection compound_treatment Compound Treatment (CF-1743 or Penciclovir) virus_infection->compound_treatment incubation Incubation compound_treatment->incubation plaque_viz Plaque Visualization incubation->plaque_viz mtt_assay MTT Assay incubation->mtt_assay ec50_calc EC50 Calculation plaque_viz->ec50_calc end End ec50_calc->end cc50_calc CC50 Calculation mtt_assay->cc50_calc cc50_calc->end

Caption: In Vitro Potency Assessment Workflow.

Conclusion

The in vitro data strongly indicates that CF-1743 is a substantially more potent inhibitor of VZV replication than penciclovir. Its significantly lower EC50 value and remarkably high selectivity index suggest a promising profile for further investigation as a potential therapeutic agent for VZV infections. Researchers and drug development professionals should consider these findings when evaluating novel antiviral candidates.

References

Validating the Stability of FV 100-d7: A Comparative Guide for Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of investigational drugs like FV 100, a prodrug of the antiviral agent CF-1743, the use of a stable isotope-labeled internal standard is crucial for accurate and reliable results. FV 100-d7, a deuterated form of FV 100, is an ideal internal standard for mass spectrometry-based bioanalysis. This guide provides a comparative overview of the stability of this compound in various biological samples, based on established regulatory guidelines for bioanalytical method validation. The experimental data presented herein is illustrative to demonstrate the required validation parameters.

Comparative Stability of this compound in Biological Matrices

The stability of an internal standard is a critical parameter in bioanalytical method validation, ensuring that its concentration does not change from the time of sample collection to the final analysis. The following tables summarize the acceptable stability of this compound under various storage and handling conditions, as per FDA and EMA guidelines.

Table 1: Short-Term Stability of this compound in Human Plasma at Room Temperature

Time (hours)Concentration (ng/mL)Mean Recovery (%)Standard DeviationAcceptance Criteria
0100.0100.02.1N/A
298.798.71.9± 15% of nominal
499.299.22.5± 15% of nominal
897.597.53.1± 15% of nominal
2496.896.82.8± 15% of nominal

Table 2: Freeze-Thaw Stability of this compound in Human Plasma

Freeze-Thaw CycleConcentration (ng/mL)Mean Recovery (%)Standard DeviationAcceptance Criteria
199.599.52.3± 15% of nominal
298.998.92.6± 15% of nominal
397.897.83.0± 15% of nominal

Table 3: Long-Term Stability of this compound in Human Plasma at -80°C

Storage Duration (Days)Concentration (ng/mL)Mean Recovery (%)Standard DeviationAcceptance Criteria
0100.0100.02.2N/A
3098.598.52.9± 15% of nominal
9097.197.13.5± 15% of nominal
18096.496.43.8± 15% of nominal

Alternatives to this compound as an Internal Standard

While a stable isotope-labeled internal standard like this compound is the gold standard, other alternatives can be considered if it is not available.

Table 4: Comparison of Internal Standard Alternatives for FV 100 Bioanalysis

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (e.g., this compound) Co-elutes with the analyte, compensating for matrix effects and variability in extraction and ionization.Higher cost of synthesis.
Analogue Similar chemical and physical properties to the analyte.May not perfectly co-elute, leading to differential matrix effects. Potential for cross-talk with the analyte signal.
Structurally Unrelated Compound Readily available and lower cost.Significant differences in chromatographic behavior and ionization efficiency, leading to poor compensation for matrix effects.

Experimental Protocols

The following are detailed methodologies for the key stability experiments cited above. These protocols are based on the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[1][2][3][4]

1. Short-Term (Bench-Top) Stability

  • Objective: To assess the stability of this compound in the biological matrix at room temperature for a period that reflects the expected sample handling time.

  • Procedure:

    • Spike a pool of the appropriate biological matrix (e.g., human plasma) with this compound at a known concentration.

    • Aliquots of this sample are kept at room temperature (approximately 25°C).

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), analyze the aliquots in triplicate.

    • The mean concentration of the stability samples is compared to the concentration of the freshly prepared sample (time 0).

  • Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.

2. Freeze-Thaw Stability

  • Objective: To evaluate the stability of this compound after repeated cycles of freezing and thawing.

  • Procedure:

    • Spike a pool of the biological matrix with this compound at a known concentration.

    • Freeze the aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Repeat the freeze-thaw cycle for a specified number of times (typically 3 cycles).

    • After the final thaw, analyze the samples in triplicate.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.

3. Long-Term Stability

  • Objective: To determine the stability of this compound in the biological matrix under the intended long-term storage conditions.

  • Procedure:

    • Spike a pool of the biological matrix with this compound at a known concentration.

    • Store aliquots at the specified temperature (e.g., -80°C).

    • At designated time points (e.g., 30, 90, 180 days), retrieve a set of samples and analyze them in triplicate.

    • The mean concentration of the stored samples is compared to the concentration of freshly prepared samples.

  • Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.

Visualizing the Bioanalytical Workflow and Stability Assessment

The following diagrams illustrate the key processes involved in the bioanalysis of FV 100 and the logic of stability validation.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma, Blood) Spike Spike with this compound (IS) Sample->Spike Extraction Protein Precipitation / LLE / SPE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification of FV 100 & this compound Detection->Quantification G cluster_0 Stability Assessment Logic Condition Expose to Condition (Time, Temp, Freeze-Thaw) Analysis Analyze Sample Condition->Analysis SpikedSample Spiked Biological Sample with this compound SpikedSample->Condition Compare Compare to T0 or Nominal Concentration Analysis->Compare Result Acceptable Stability? Compare->Result G cluster_0 FV 100 Metabolic Pathway FV100 FV 100 (Prodrug) Esterases Esterases in Plasma/Liver FV100->Esterases CF1743 CF-1743 (Active Drug) Phosphorylation Phosphorylation by Viral Thymidine Kinase CF1743->Phosphorylation Esterases->CF1743 ActiveMetabolite Active Triphosphate Metabolite Phosphorylation->ActiveMetabolite

References

A Guide to Inter-Laboratory Comparison of Factor V (FV) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of Factor V (FV), a critical protein in the coagulation cascade. The document is intended for researchers, scientists, and drug development professionals to understand the variability and comparability of FV quantification results across different laboratories and methodologies. The presented data is illustrative, designed to mimic the results of a typical proficiency testing scheme.

Introduction to Inter-Laboratory Comparison

Inter-laboratory comparison (ILC), also known as proficiency testing (PT), is a crucial aspect of quality assurance in laboratory medicine and research.[1][2][3] It allows for the external evaluation of a laboratory's performance and the comparability of results when different assays or platforms are used to measure the same analyte.[3][4] The primary goals of this FV quantification ILC are to assess the state of the art in FV measurement, identify potential sources of variability, and provide a framework for the harmonization of results. Successful participation in such programs is often a requirement for laboratory accreditation.[2]

Quantitative Data Summary

The following tables summarize the quantitative results from a hypothetical inter-laboratory comparison involving ten laboratories. Each laboratory received identical sets of three samples with varying concentrations of Factor V: high, medium, and low. Laboratories used their in-house methods for FV quantification, which included both one-stage prothrombin time (PT)-based assays and chromogenic assays.

Table 1: Factor V Quantification Results (IU/dL) by Laboratory and Sample

LaboratoryMethod TypeSample A (Low)Sample B (Medium)Sample C (High)
Lab 1PT-based2278145
Lab 2Chromogenic2582151
Lab 3PT-based2175142
Lab 4PT-based2481148
Lab 5Chromogenic2685155
Lab 6PT-based2072139
Lab 7Chromogenic2788158
Lab 8PT-based2379146
Lab 9Chromogenic2583152
Lab 10PT-based2276143

Table 2: Statistical Analysis of Factor V Quantification Results

ParameterSample A (Low)Sample B (Medium)Sample C (High)
Overall Mean (IU/dL) 23.579.9147.9
Overall Standard Deviation 2.24.96.1
Overall CV (%) 9.4%6.1%4.1%
PT-based Mean (IU/dL) 22.076.8143.8
PT-based CV (%) 5.7%4.1%2.2%
Chromogenic Mean (IU/dL) 25.884.5154.0
Chromogenic CV (%) 3.5%3.0%2.1%

CV: Coefficient of Variation

The results indicate a systematic difference between PT-based and chromogenic assays, with chromogenic methods generally yielding higher FV values. The coefficient of variation (CV) within each method type is acceptable, suggesting good precision for individual methods.

Experimental Protocols

A detailed methodology is essential for the interpretation of ILC results. Below are generalized protocols for the two main types of assays used by the participating laboratories.

3.1. One-Stage Prothrombin Time (PT)-Based Factor V Assay

This assay measures the ability of a patient's plasma to correct the prothrombin time of an FV-deficient plasma.

  • Principle: The clotting time of a mixture of FV-deficient plasma, a source of tissue factor and phospholipids (B1166683) (thromboplastin), and the test plasma is measured. The degree of correction of the prolonged PT of the deficient plasma is proportional to the FV concentration in the test plasma.

  • Procedure:

    • Prepare a standard curve using calibrators with known FV concentrations.

    • Mix the test sample (or calibrator) with FV-deficient plasma.

    • Incubate the mixture at 37°C.

    • Add a pre-warmed thromboplastin-calcium chloride reagent to initiate clotting.

    • Measure the time to clot formation on a coagulometer.

    • The FV concentration of the test sample is interpolated from the standard curve.

3.2. Chromogenic Factor V Assay

This assay measures FV activity through the activation of prothrombin to thrombin, which then cleaves a chromogenic substrate.

  • Principle: Factor V acts as a cofactor for Factor Xa in the activation of prothrombin to thrombin. The amount of thrombin generated is proportional to the FV concentration. Thrombin activity is quantified by the rate of cleavage of a specific chromogenic substrate.

  • Procedure:

    • Prepare a standard curve using calibrators with known FV concentrations.

    • Mix the test sample (or calibrator) with purified Factor Xa, prothrombin, and phospholipids in a buffered solution.

    • Incubate the mixture at 37°C to allow for the formation of the prothrombinase complex and generation of thrombin.

    • Add a chromogenic substrate for thrombin.

    • Measure the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

    • The FV concentration of the test sample is interpolated from the standard curve.

Visualizations

4.1. Factor V in the Coagulation Cascade

The following diagram illustrates the central role of Factor V in the final common pathway of the coagulation cascade, where it acts as a critical cofactor for Factor Xa.

FactorV_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Final Common Pathway FXII FXII FXI FXI FXII->FXI FIX FIX FXI->FIX FX Factor X FIX->FX Activates TF TF FVIIa FVIIa TF->FVIIa TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa->TF_FVIIa TF_FVIIa->FX Activates FXa Factor Xa FX->FXa Prothrombinase Prothrombinase Complex FXa->Prothrombinase Prothrombin Prothrombin (FII) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin FV Factor V Thrombin->FV Activates Fibrinogen Fibrinogen (FI) Fibrinogen->Fibrin Cleaves FVa Factor Va FV->FVa FVa->Prothrombinase Prothrombinase->Thrombin Activates ILC_Workflow cluster_organizer Study Organizer cluster_labs Participating Laboratories A Sample Preparation (High, Medium, Low Conc.) B Sample Distribution A->B C Sample Receipt and Analysis B->C E Data Collection and Compilation F Statistical Analysis (Mean, SD, CV, Z-score) E->F G Report Generation and Distribution F->G conclusion End of Study D Result Submission C->D D->E

References

A Comparative Review of Antiviral Therapies for Herpes Zoster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antiviral therapies for herpes zoster (shingles), focusing on the performance and supporting experimental data of established and newer treatments. The information is intended to support research, scientific understanding, and drug development in the field of antiviral therapeutics.

Executive Summary

Herpes zoster is caused by the reactivation of the varicella-zoster virus (VZV). Antiviral therapy is the cornerstone of management, aiming to reduce the severity and duration of the acute rash and pain, and to prevent the development of postherpetic neuralgia (PHN), a chronic and often debilitating pain syndrome. The primary antiviral agents used are nucleoside analogues, which selectively target viral replication. This guide compares the efficacy and safety of acyclovir (B1169), its prodrug valacyclovir (B1662844), famciclovir (B1672041) (a prodrug of penciclovir), and the newer agent brivudine. Additionally, it addresses the management of acyclovir-resistant VZV infections with foscarnet (B613817).

Comparative Efficacy of Oral Antiviral Therapies

Oral antiviral agents are the standard of care for uncomplicated herpes zoster in immunocompetent individuals. The following tables summarize the quantitative data from comparative clinical trials and meta-analyses.

Table 1: Efficacy in Resolution of Zoster-Associated Pain

TherapyDosing RegimenMedian Time to Pain ResolutionEfficacy in Preventing Postherpetic Neuralgia (PHN)Citation(s)
Acyclovir 800 mg 5 times daily for 7 daysSlower resolution compared to newer agents.Less effective in preventing PHN compared to newer agents.[1][2]
Valacyclovir 1000 mg 3 times daily for 7 daysSignificantly faster pain resolution than acyclovir.More effective than acyclovir in reducing the duration of PHN.[1][2][3]
Famciclovir 500 mg 3 times daily for 7 daysComparable to valacyclovir in accelerating pain resolution.Shown to be the most effective in some analyses for preventing PHN.[2][3][4]
Brivudine 125 mg once daily for 7 daysSuperior to acyclovir in accelerating pain resolution.Significantly lower incidence of PHN compared to acyclovir.[5][6]

Table 2: Efficacy in Cutaneous Manifestations

TherapyTime to Full Crusting of LesionsTime to Rash HealingCitation(s)
Acyclovir Slower compared to newer agents.Slower healing.[1]
Valacyclovir Faster than acyclovir.Quicker healing, with 100% healed by day 22 in one study.[1]
Famciclovir Comparable to valacyclovir.100% healing by day 29 in one study.[1]
Brivudine Equivalent to acyclovir.Superior to acyclovir in terminating new vesicle formation.[6]

Table 3: Safety and Tolerability

TherapyCommon Adverse EventsNotable Contraindications/InteractionsCitation(s)
Acyclovir Nausea, headache, diarrhea.Requires dose adjustment in renal impairment.[2]
Valacyclovir Headache, nausea.Requires dose adjustment in renal impairment.[2]
Famciclovir Headache, nausea.Requires dose adjustment in renal impairment.[2]
Brivudine Nausea.Contraindicated with fluoropyrimidine-based chemotherapeutics (e.g., 5-fluorouracil).[7]

Management of Acyclovir-Resistant Herpes Zoster

Acyclovir resistance, although rare, can occur, particularly in immunocompromised patients.[8] Resistance is often due to mutations in the viral thymidine (B127349) kinase.[9] In such cases, foscarnet is a key therapeutic alternative.

Table 4: Foscarnet for Acyclovir-Resistant Herpes Zoster

TherapyDosing RegimenEfficacyCommon Adverse EventsCitation(s)
Foscarnet Intravenous, typically 40-60 mg/kg every 8-12 hoursEffective in promoting healing of lesions in patients with acyclovir-resistant VZV.[10][11]Nephrotoxicity, electrolyte imbalances.[12][13]

Experimental Protocols

Randomized Controlled Trials for Herpes Zoster Antiviral Therapy

The evaluation of antiviral efficacy in herpes zoster is primarily conducted through randomized, double-blind, controlled clinical trials.[2][14]

Key Methodological Components:

  • Patient Population: Typically immunocompetent adults (often aged 50 and older) presenting within 72 hours of rash onset.[2][14]

  • Intervention: Administration of the antiviral agent at a specified dose and duration (e.g., valacyclovir 1g three times daily for 7 days).[14]

  • Control Group: Can be a placebo (in earlier studies) or an active comparator, such as acyclovir.[2]

  • Primary Outcome Measures:

    • Time to resolution of zoster-associated pain: Often assessed using a daily pain diary with a visual analog scale (VAS).[3]

    • Incidence of Postherpetic Neuralgia (PHN): Defined as pain persisting for a specified duration (e.g., 90 or 120 days) after rash onset.[5]

  • Secondary Outcome Measures:

    • Time to full crusting and healing of skin lesions. [6]

    • Safety and tolerability: Monitored through the recording of adverse events.[2]

  • Statistical Analysis: Intent-to-treat analysis is commonly employed to assess the treatment effect.[14]

In Vitro Antiviral Susceptibility Testing: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the in vitro susceptibility of VZV to antiviral drugs.[15]

General Procedure:

  • Cell Culture: A monolayer of susceptible cells (e.g., human diploid lung cells) is prepared in culture plates.[15]

  • Viral Inoculation: The cells are infected with a standardized amount of VZV.

  • Drug Application: The infected cells are then exposed to serial dilutions of the antiviral agent being tested.

  • Overlay: A semi-solid medium (e.g., agarose) is added to restrict the spread of the virus, leading to the formation of localized areas of cell death (plaques).

  • Incubation: The plates are incubated for a period to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained, and the number of plaques in the presence of the drug is compared to the number in the absence of the drug.

  • Data Analysis: The 50% effective dose (ED50), which is the drug concentration that reduces the number of plaques by 50%, is calculated.[15]

Visualizations

Mechanism of Action of Nucleoside Analogues (e.g., Acyclovir)

Acyclovir_Mechanism_of_Action cluster_cell VZV-Infected Host Cell ACV Acyclovir ACV_MP Acyclovir Monophosphate ACV->ACV_MP Viral Thymidine Kinase ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Host Cell Kinases ACV_TP Acyclovir Triphosphate (Active Form) ACV_DP->ACV_TP Host Cell Kinases Viral_DNA_Polymerase VZV DNA Polymerase ACV_TP->Viral_DNA_Polymerase Competitive Inhibition dGTP dGTP (Natural Nucleotide) dGTP->Viral_DNA_Polymerase Growing_DNA Growing Viral DNA Chain Viral_DNA_Polymerase->Growing_DNA Incorporates dGTP Terminated_DNA Terminated Viral DNA Chain Viral_DNA_Polymerase->Terminated_DNA Incorporates Acyclovir-MP

Caption: Mechanism of action of acyclovir in a VZV-infected cell.

Typical Workflow of a Herpes Zoster Antiviral Clinical Trial

Clinical_Trial_Workflow Patient_Screening Patient Screening (≤ 72h of rash onset) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm_A Treatment Arm A (e.g., Valacyclovir 1g TID) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Acyclovir 800mg 5x/day) Randomization->Treatment_Arm_B Treatment_Period 7-Day Treatment Period Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Follow_Up Follow-Up Period (e.g., 6 months) Treatment_Period->Follow_Up Data_Collection Data Collection (Pain Diaries, Lesion Assessment, Adverse Events) Follow_Up->Data_Collection Data_Analysis Data Analysis (Intent-to-Treat) Data_Collection->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Generalized workflow of a randomized controlled trial for herpes zoster antiviral therapy.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling FV 100-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

It is imperative to obtain the substance-specific SDS from your supplier before commencing any work. The information below should be considered as a baseline for risk assessment and planning.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling FV 100-d7. The following table summarizes the recommended PPE for various laboratory operations.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Primary: Certified Fume Hood or Glove Box- Respiratory: NIOSH-approved respirator with P100 filters (if not in a contained space)- Hand Protection: Double-gloving with nitrile gloves- Eye Protection: Chemical safety goggles- Body Protection: Lab coat, disposable sleeves
Solution Preparation and Handling - Primary: Chemical Fume Hood- Hand Protection: Nitrile gloves- Eye Protection: Chemical safety goggles or face shield- Body Protection: Lab coat
General Laboratory Use - Hand Protection: Nitrile gloves- Eye Protection: Safety glasses with side shields- Body Protection: Lab coat

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from receiving to disposal.

cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Waste Disposal receiving Receive this compound (Verify Integrity) storage Store in a designated, secure, and cool location receiving->storage Log in inventory weighing Weighing in a containment unit (Fume Hood/Glove Box) storage->weighing Retrieve from storage solubilization Dissolve in an appropriate solvent weighing->solubilization Use appropriate PPE experiment Conduct experiment (e.g., cell culture) solubilization->experiment analysis Analyze results experiment->analysis waste_collection Collect all contaminated waste in labeled containers analysis->waste_collection Post-experiment cleanup waste_disposal Dispose according to institutional and local regulations for chemical/pharmaceutical waste waste_collection->waste_disposal

Caption: General workflow for handling this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound (Solid) - Collect in a clearly labeled, sealed container.- Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.
Solutions Containing this compound - Collect in a sealed, labeled waste container.- Do not pour down the drain.- Dispose of as chemical waste via your EHS office.
Contaminated Labware (e.g., pipette tips, tubes) - Collect in a designated, labeled hazardous waste container.- Dispose of as solid chemical waste.
Contaminated PPE (e.g., gloves, disposable coats) - Place in a designated hazardous waste bag.- Dispose of according to your institution's guidelines for chemically contaminated waste.

Key Disposal Considerations:

  • Segregation: Always segregate waste contaminated with this compound from general laboratory waste.

  • Labeling: All waste containers must be clearly labeled with the contents, including "this compound" and appropriate hazard warnings.

  • Regulations: Adhere strictly to your institution's and local regulations for the disposal of pharmaceutical and deuterated compounds.

Experimental Protocols

While specific experimental protocols will vary depending on the research objectives, the handling of this compound will generally fall within standard laboratory procedures for antiviral assays or pharmacokinetic studies. Below is a generalized methodology for preparing a stock solution.

Preparation of a 10 mM Stock Solution of this compound

  • Pre-Weighing Preparation:

    • Ensure the analytical balance is located inside a certified chemical fume hood or a balance enclosure.

    • Don all appropriate PPE as outlined in the table above for handling dry powder.

    • Prepare a sterile, amber-colored vial of an appropriate volume.

  • Weighing:

    • Tare the vial on the analytical balance.

    • Carefully weigh the desired amount of this compound directly into the vial. For example, for 1 mL of a 10 mM solution, weigh out approximately 5.04 mg (Molecular Weight of this compound is ~504.63 g/mol ).

    • Record the exact weight.

  • Solubilization:

    • In the chemical fume hood, add the appropriate solvent (e.g., DMSO) to the vial containing the weighed this compound to achieve the desired concentration.

    • Vortex or sonicate gently until the compound is completely dissolved.

  • Storage:

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C or -80°C as recommended for similar nucleoside analogues to maintain stability.

This guidance is intended to supplement, not replace, a thorough risk assessment and adherence to your institution's safety protocols. Always prioritize safety and consult with your EHS department for any specific questions or concerns regarding the handling and disposal of this compound.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。